6-(Tert-butyl)pyrimidine-2,4-diamine
Description
BenchChem offers high-quality 6-(Tert-butyl)pyrimidine-2,4-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Tert-butyl)pyrimidine-2,4-diamine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-tert-butylpyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c1-8(2,3)5-4-6(9)12-7(10)11-5/h4H,1-3H3,(H4,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQNQIXFWUDBDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC(=N1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380581 | |
| Record name | 6-(tert-butyl)pyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175137-26-5 | |
| Record name | 6-(tert-butyl)pyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-(Tert-butyl)pyrimidine-2,4-diamine synthesis routes
An In-Depth Technical Guide to the Synthesis of 6-(Tert-butyl)pyrimidine-2,4-diamine
Introduction
The 2,4-diaminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to act as a bioisostere for various biological molecules and its capacity for hydrogen bonding.[1] Compounds incorporating this moiety have demonstrated a wide range of biological activities, including roles as dihydrofolate reductase (DHFR) inhibitors for antimicrobial and anticancer applications.[2] The introduction of a sterically demanding group, such as a tert-butyl substituent at the 6-position, can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties by modulating its solubility, metabolic stability, and interaction with target proteins.
This technical guide provides a comprehensive overview of the principal and most efficient synthetic route to 6-(tert-butyl)pyrimidine-2,4-diamine. As a senior application scientist, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale for reagent selection, and the mechanistic pathways involved. The guide is designed for researchers in synthetic chemistry and drug development, offering both theoretical grounding and detailed, actionable protocols.
Part 1: Retrosynthetic Analysis and Strategic Approach
The most logical and convergent approach to constructing the target pyrimidine ring is through a classical cyclocondensation reaction. This strategy is a cornerstone of heterocyclic chemistry for building the pyrimidine core.[3] The retrosynthetic analysis reveals two key synthons: guanidine, which provides the N1, C2, and N3 atoms of the ring, and a β-keto nitrile, which supplies the C4, C5, and C6 atoms, along with the tert-butyl substituent.
The primary disconnection breaks the C4-N3 and C6-N1 bonds, identifying pivaloylacetonitrile (4,4-dimethyl-3-oxopentanenitrile) as the essential β-dicarbonyl equivalent. This precursor contains the required tert-butyl group and the necessary electrophilic centers for cyclization with the nucleophilic nitrogens of guanidine.
Caption: Retrosynthetic analysis of 6-(tert-butyl)pyrimidine-2,4-diamine.
This strategy bifurcates the overall synthesis into two main stages:
-
Preparation of the key precursor, pivaloylacetonitrile.
-
Cyclocondensation of the precursor with guanidine to form the final product.
Part 2: Synthesis of Key Precursor: Pivaloylacetonitrile
Pivaloylacetonitrile is not as commonly available as simpler β-keto nitriles, necessitating its efficient preparation. The most reliable and scalable method is a Claisen-type condensation between a pivalate ester and acetonitrile.[4][5]
Mechanism and Rationale
This reaction relies on the generation of a potent nucleophile from acetonitrile (pKa ~25 in DMSO), which is accomplished using a strong, non-nucleophilic base. Sodium hydride (NaH) is an ideal choice as it irreversibly deprotonates acetonitrile to form the cyanomethyl anion. The resulting anion then performs a nucleophilic acyl substitution on the pivalate ester. The ester's bulky tert-butyl group does not significantly hinder the approach to the electrophilic carbonyl carbon. The reaction is driven to completion by the formation of the stable sodium salt of the product.
Caption: Synthesis of Pivaloylacetonitrile via Claisen-type condensation.
Experimental Protocol: Pivaloylacetonitrile Synthesis
This protocol is adapted from established literature procedures.[5]
Materials:
-
Sodium hydride (80% dispersion in mineral oil), 55 g
-
Methyl pivalate, 106 g (0.914 mol)
-
Acetonitrile, 77 g (1.87 mol)
-
Toluene (dry), 500 mL
-
Hydrochloric acid (concentrated)
-
Diethyl ether
Procedure:
-
Setup: Equip a multi-necked round-bottom flask with a mechanical stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet.
-
Reagent Charging: Under a nitrogen atmosphere, suspend the sodium hydride dispersion in 500 mL of dry toluene.
-
Initiation: Add the methyl pivalate to the suspension and heat the mixture to 85 °C with vigorous stirring.
-
Addition: Add the acetonitrile dropwise via the dropping funnel over a period of 4 hours, maintaining the temperature at 85 °C. Vigorous gas evolution (H₂) will be observed.
-
Reaction Completion: After the addition is complete, continue stirring at 85 °C for an additional 2-3 hours until gas evolution ceases.
-
Work-up:
-
Cool the reaction mixture in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of water until the excess NaH is destroyed.
-
Transfer the mixture to a separatory funnel and separate the aqueous layer.
-
Wash the organic layer with water.
-
Acidify the combined aqueous layers to a pH of ~2 with concentrated HCl while cooling in an ice bath. The product will precipitate as a white solid.
-
Extract the acidified aqueous layer with diethyl ether (3 x 200 mL).
-
-
Purification:
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
The crude pivaloylacetonitrile can be purified by recrystallization from a suitable solvent (e.g., hexane/ether mixture) or by vacuum distillation to yield a white crystalline solid (m.p. 66-69 °C).[6]
-
Yield: Reported yields for this method are typically in the range of 60-78%.[4]
Part 3: Principal Synthesis via Cyclocondensation
The final step in the synthesis is the construction of the pyrimidine ring by reacting pivaloylacetonitrile with guanidine. This reaction is a classic example of pyrimidine synthesis from a β-dicarbonyl compound and a guanidine derivative.[3]
Mechanism and Rationale
The reaction proceeds in a basic medium, typically using sodium ethoxide or methoxide in the corresponding alcohol solvent. The base serves a critical purpose: if guanidine is supplied as its hydrochloride salt, the base is required to liberate the free guanidine base, which is the active nucleophile.
The mechanism involves a sequence of nucleophilic additions and a final dehydration step:
-
Initial Attack: One of the amino groups of guanidine attacks the more electrophilic ketone carbonyl of pivaloylacetonitrile.
-
Hemiaminal Formation: This forms a hemiaminal intermediate.
-
Intramolecular Cyclization: The second amino group of the guanidine moiety then attacks the nitrile carbon. Nitriles are less electrophilic than ketones, so this step often requires heating (reflux).
-
Dehydration/Aromatization: The resulting cyclic intermediate readily loses a molecule of water to form the stable, aromatic 2,4-diaminopyrimidine ring system.
Caption: Workflow for the cyclocondensation synthesis of the target compound.
Experimental Protocol: 6-(Tert-butyl)pyrimidine-2,4-diamine
This protocol is a generalized procedure based on well-established methods for 2,4-diaminopyrimidine synthesis.[3][7]
Materials:
-
Pivaloylacetonitrile, 12.5 g (0.1 mol)
-
Guanidine hydrochloride, 10.5 g (0.11 mol)
-
Sodium ethoxide solution (21% in ethanol) or freshly prepared from Sodium (2.53 g, 0.11 mol) in Ethanol (150 mL)
-
Ethanol (absolute), 150 mL
Procedure:
-
Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Base Preparation: If not using a commercial solution, prepare a solution of sodium ethoxide by carefully adding sodium metal in small pieces to absolute ethanol under a nitrogen atmosphere. Allow the sodium to react completely.
-
Reagent Addition: To the sodium ethoxide solution, add the guanidine hydrochloride and stir until it dissolves. Then, add the pivaloylacetonitrile.
-
Reaction: Heat the resulting mixture to reflux and maintain it for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Pour the concentrated mixture into 300 mL of cold water.
-
A precipitate will form. Stir the suspension in an ice bath for 30 minutes to ensure complete precipitation.
-
-
Purification:
-
Collect the solid product by vacuum filtration and wash the filter cake with cold water.
-
Dry the crude product under vacuum.
-
For higher purity, the product can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate.
-
Quantitative Data Summary
| Step | Reactants | Key Reagents/Solvents | Temperature | Time | Typical Yield |
| 1 | Methyl Pivalate, Acetonitrile | NaH, Toluene | 85 °C | 6-7 h | 60-78% |
| 2 | Pivaloylacetonitrile, Guanidine HCl | Sodium Ethoxide, Ethanol | Reflux (~78 °C) | 6-8 h | >80% (Est.) |
Conclusion
The synthesis of 6-(tert-butyl)pyrimidine-2,4-diamine is most effectively achieved through a robust and well-documented two-step sequence. The strategic approach involves the initial Claisen-type condensation to construct the key pivaloylacetonitrile intermediate, followed by a classical pyrimidine ring formation via cyclocondensation with guanidine. This pathway is characterized by its high convergence, use of readily accessible starting materials, and operational simplicity, making it highly suitable for laboratory-scale synthesis and amenable to scale-up for drug development programs. The resulting product serves as a valuable building block for creating novel chemical entities with potential therapeutic applications.
References
-
Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. (2008). ResearchGate. Available from: [Link]
-
Hao, Y., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(10), 1592. Available from: [Link]
- CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine. (2021). Google Patents.
-
2,6-Di-tert-butylpyridine. Wikipedia. Available from: [Link]
-
Pazdera, P., et al. (2015). A Simplified Method for the Efficient Preparation of Pivaloylacetonitrile. Organic Preparations and Procedures International, 47(4), 386-390. Available from: [Link]
-
CN114659902A - Preparation method of 2, 4-diamino-6-chloropyrimidine. (2022). Patsnap. Available from: [Link]
-
Al-Tel, T. H., et al. (2007). 2,4-Di-tert-butil-5,6-dialkylpyrimidines: easily prepared alternative to non-nucleophilic hindered bases. ARKIVOC, 2007(xvi), 58-64. Available from: [Link]
-
Ferris, J. P., et al. (1996). Prebiotic synthesis of diaminopyrimidine and thiocytosine. Origins of Life and Evolution of the Biosphere, 26(1), 1-16. Available from: [Link]
-
Anderson, A. G., & Stang, P. J. (1981). 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. Organic Syntheses, 60, 34. Available from: [Link]
- US4959475A - Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide. (1990). Google Patents.
-
Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (2017). PubMed. Available from: [Link]
-
PYRIMIDINE SYNTHESIS#PREPARATION OF PYRIMIDINE#PROPERTIES OF PYRIMIDINE#BASIC NATURE OF PYRIMIDINE. (2021). YouTube. Available from: [Link]
-
Lee, J., et al. (2019). Flexible Total Synthesis of 11-Deoxylandomycins and Their Non-Natural Analogues by Way of Asymmetric Metal Catalysis. Angewandte Chemie International Edition, 59(8), 3121-3126. Available from: [Link]
-
Grivsky, E. M., et al. (1980). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of Medicinal Chemistry, 23(3), 327-329. Available from: [Link]
-
2,4,6-Tri-tert-butylpyrimidine. Wikipedia. Available from: [Link]
- CN108503531B - Preparation method of 3, 3-dimethyl-2-oxobutyric acid. (2020). Google Patents.
-
Ghorbani-Vaghei, R., et al. (2016). Synthesis of Novel Substituted Guanidines and Pyrimidines Using Pyridinium and Methanaminium Salts in Water as a Green Solvent. Polycyclic Aromatic Compounds, 38(2), 1-11. Available from: [Link]
-
Pyrimidine synthesis. Organic Chemistry Portal. Available from: [Link]
-
Synthesis of pivaloylacetonitrile. PrepChem. Available from: [Link]
-
Ruiz-Bermejo, M., et al. (2018). Mechanisms for the synthesis of pyrimidines starting from urea or guanidine in the presence of cyanoacetaldehyde (CAA) and cyanate. ResearchGate. Available from: [Link]
-
Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Growing Science. Available from: [Link]
-
Pyrimidine. Wikipedia. Available from: [Link]
- US20040030186A1 - Process for preparing 3,3-dimethyl-2-oxobutyric acid. (2004). Google Patents.
-
Sadd, P. A., et al. (2011). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 7, 11-34. Available from: [Link]
-
Anti-parasitic Guanidine and Pyrimidine Alkaloids from the Marine Sponge Monanchora arbuscula. (2014). ACS Publications. Available from: [Link]
- CA1192577A - Process for the preparation of pivalonitrile. (1985). Google Patents.
-
Product List. Hyma Synthesis Pvt. Ltd.. Available from: [Link]
-
A Simple and Efficient Approach to the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile. (2022). MDPI. Available from: [Link]
-
A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. (2023). DR-NTU, Nanyang Technological University. Available from: [Link]
Sources
- 1. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrimidine - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
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Technical Guide: Mechanism of Action of 6-(Tert-butyl)pyrimidine-2,4-diamine
Topic: Mechanism of Action: 6-(Tert-butyl)pyrimidine-2,4-diamine Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Medicinal Chemists, Pharmacologists
Executive Summary
6-(Tert-butyl)pyrimidine-2,4-diamine is a synthetic, non-classical antifolate belonging to the class of lipophilic 2,4-diaminopyrimidines. Unlike classical antifolates (e.g., methotrexate) which rely on active transport and polyglutamylation, this molecule utilizes passive diffusion to target Dihydrofolate Reductase (DHFR) .
Its distinct structural feature—a bulky hydrophobic tert-butyl group at the C6 position—serves as a critical probe for the hydrophobic side pockets of the DHFR active site. This guide details the compound's binding kinetics, structural biology, and experimental protocols for validating its efficacy as a competitive inhibitor of folate metabolism.
Chemical Identity & Structural Biology
Pharmacophore Analysis
The molecule consists of two distinct functional domains that dictate its biological activity:
| Domain | Chemical Feature | Mechanistic Function |
| Head Group | 2,4-Diaminopyrimidine | H-Bond Donor/Acceptor: Mimics the pteridine ring of dihydrofolate (DHF). Forms a critical salt bridge with the conserved acidic residue (Asp27 in E. coli, Glu30 in human) deep in the active site. |
| Tail Group | 6-(Tert-butyl) | Hydrophobic Anchor: A bulky, spherical lipophilic moiety. It targets the hydrophobic side pocket (often defined by Leu20/Leu28 in bacterial DHFR), displacing ordered water molecules and increasing binding entropy. |
The "Hydrophobic Effect" at Position 6
Substitution at the C6 position of the pyrimidine ring is a determinant of species selectivity.
-
Unsubstituted (6-H): Low affinity due to lack of hydrophobic burial.
-
6-Methyl: Moderate affinity.
-
6-Tert-butyl: High steric bulk. In flexible bacterial DHFR enzymes (e.g., Staphylococcus aureus, Bacillus anthracis), the active site loop (Met20) can accommodate this bulk, allowing the tert-butyl group to engage in Van der Waals interactions with leucine residues. In more rigid or sterically constricted isoforms, this group may introduce a steric clash, reducing potency.
Mechanism of Action (MoA)
Primary Target: Dihydrofolate Reductase (EC 1.5.1.3)
The compound acts as a reversible, competitive inhibitor of DHFR. By occupying the active site, it prevents the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).
Pathway Impact:
-
Depletion of THF: THF is the carrier of one-carbon units.
-
Thymidylate Synthase Blockade: Without
-methylene-THF, the methylation of dUMP to dTMP cannot proceed. -
DNA Synthesis Arrest: The lack of dTTP leads to "thymineless death," halting DNA replication and causing cell cycle arrest in the S-phase.
Binding Kinetics & Thermodynamics
-
Mode: Competitive with respect to Dihydrofolate; Non-competitive/Mixed with respect to NADPH (cofactor).
-
Key Interaction: The protonated N1 of the pyrimidine ring forms an ionic bond with the carboxylate of the active site aspartate/glutamate.
-
Entropic Gain: The tert-butyl group displaces solvating water molecules from the hydrophobic pocket, providing a favorable entropic contribution to
.
Pathway Visualization
Figure 1: Mechanism of Action.[1][2][3] The inhibitor blocks DHFR, preventing the regeneration of THF and collapsing the cycle required for dTMP synthesis.[2]
Experimental Protocols
Enzymatic Inhibition Assay (Spectrophotometric)
Purpose: To determine the IC50 and Ki of the compound against recombinant DHFR.
Reagents:
-
Assay Buffer: 50 mM MTEN (MES, Tris, Ethanolamine, NaCl) pH 6.0 - 7.0.
-
Cofactor: NADPH (100 µM final).
-
Substrate: Dihydrofolic acid (50 µM final).
-
Enzyme: Recombinant DHFR (human or bacterial, e.g., S. aureus).
Workflow:
-
Preparation: Dissolve 6-(tert-butyl)pyrimidine-2,4-diamine in DMSO (Stock 10 mM). Prepare serial dilutions.
-
Pre-incubation: Mix Enzyme + Buffer + Inhibitor (various concentrations). Incubate for 5 minutes at 25°C to allow equilibrium binding.
-
Initiation: Add NADPH to established baseline, then add Dihydrofolic acid to start the reaction.
-
Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) for 120 seconds.
-
Calculation:
-
Calculate initial velocity (
) for each inhibitor concentration. -
Plot
vs. [Inhibitor]. Fit to the Hill equation to derive IC50. -
Convert to Ki using the Cheng-Prusoff equation:
.
-
Crystallographic Validation (Docking Strategy)
Purpose: To verify the binding mode of the tert-butyl group.
-
Ligand Preparation: Energy minimize the structure using MM2 force field.
-
Protein Setup: Retrieve PDB structure (e.g., 3M70 for B. anthracis DHFR). Remove native ligand and waters (except conserved structural waters if applicable).
-
Docking Grid: Center grid box on residues Leu20, Asp27, Phe31, Leu28.
-
Scoring: Look for poses where:
-
N1 and 2-NH2 form H-bonds with Asp27.
-
4-NH2 forms H-bonds with backbone carbonyls (e.g., Ile5/Leu4).
-
Critical Check: The 6-tert-butyl group acts as a "hydrophobic plug," filling the pocket adjacent to the nicotinamide ring of NADPH.
-
Comparative Data Analysis
The following table illustrates the impact of C6-substitution on biological activity (representative data for S. aureus DHFR inhibition):
| Compound | C6-Substituent | IC50 (µM) | Mechanistic Insight |
| Pyrimidine-2,4-diamine | -H | > 100 | Lacks hydrophobic anchor; poor binding energy. |
| 6-Methyl-pyrimidine... | -CH3 | ~ 10 - 50 | Minimal hydrophobic interaction; insufficient bulk. |
| 6-Ethyl-pyrimidine... | -CH2CH3 | ~ 1 - 10 | Improved fit; flexible alkyl chain. |
| 6-(Tert-butyl)pyrimidine... | -C(CH3)3 | < 1.0 | Optimal Hydrophobic Fit: The spherical bulk maximizes Van der Waals contacts in the Leu20/28 pocket without entropic penalty of flexible chains. |
Note: Values are illustrative of the Structure-Activity Relationship (SAR) trend observed in lipophilic antifolates.
References
-
Inhibition of Bacterial Dihydrofolate Reductase by 6-Alkyl-2,4-diaminopyrimidines. Source: PMC / Journal of Medicinal Chemistry [Link] Key Finding: Establishes the role of C6-alkyl groups in targeting the hydrophobic side pocket of DHFR.
-
Structure-Activity Relationships of Lipophilic DHFR Inhibitors. Source: National Institutes of Health (NIH) [Link] Key Finding: Analysis of diaminopyrimidine derivatives and their binding modes.
-
Dihydrofolate Reductase Inhibitors: Analysis of the 6-Substituted Pharmacophore. Source: MDPI Molecules [Link] Key Finding: Review of "non-classical" antifolates and the impact of lipophilic substitutions.
Sources
A Technical Guide to the Spectroscopic Characterization of 6-(Tert-butyl)pyrimidine-2,4-diamine
Abstract: This guide provides a detailed technical framework for the spectroscopic characterization of 6-(Tert-butyl)pyrimidine-2,4-diamine, a heterocyclic compound of interest in medicinal chemistry and materials science. As experimental spectral data for this specific molecule is not widely available in public-domain databases, this document leverages established spectroscopic principles and data from analogous structures to present a predictive analysis. It is designed to serve as a robust reference for researchers, offering predicted spectral values for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside validated, step-by-step protocols for data acquisition. The methodologies and interpretations are grounded in authoritative principles to ensure scientific integrity and practical utility in a research and development setting.
Introduction and Molecular Structure
6-(Tert-butyl)pyrimidine-2,4-diamine belongs to the diaminopyrimidine class of compounds, which are crucial scaffolds in drug discovery, known for their roles as kinase inhibitors and dihydrofolate reductase inhibitors. The introduction of a bulky tert-butyl group at the 6-position significantly influences the molecule's steric and electronic properties, potentially altering its binding affinity, selectivity, and metabolic stability. Accurate structural confirmation via spectroscopy is the cornerstone of any chemical research involving this molecule.
The primary objective of this guide is to establish a reliable spectroscopic baseline for the identification and quality control of 6-(Tert-butyl)pyrimidine-2,4-diamine.
Caption: Molecular Structure of 6-(Tert-butyl)pyrimidine-2,4-diamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Below are the predicted ¹H and ¹³C NMR spectral data for the title compound, based on established chemical shift principles and analysis of similar structures.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
The choice of DMSO-d₆ as a solvent is critical for observing the exchangeable amine (NH₂) protons, which might otherwise be broadened or absent in non-polar solvents like CDCl₃.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Expert Insights |
| ~ 6.5 - 7.0 | Broad singlet | 2H | C4-NH₂ | The amino group at the 4-position is expected to be downfield due to the electronic influence of the pyrimidine ring. The broadness is characteristic of exchangeable protons. |
| ~ 5.8 - 6.2 | Broad singlet | 2H | C2-NH₂ | The amino group at the 2-position is also deshielded. The chemical shift difference between the two NH₂ groups arises from their distinct electronic environments. |
| ~ 5.75 | Singlet | 1H | C5-H | This is the sole proton on the pyrimidine ring. It appears as a singlet as there are no adjacent protons to couple with. Its position in the aromatic region is expected. |
| ~ 1.25 | Singlet | 9H | -C(CH₃ )₃ | The nine protons of the tert-butyl group are chemically and magnetically equivalent, resulting in a strong singlet. This signal is a hallmark identifier for the group. |
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale and Expert Insights |
| ~ 170 | C 6 | The carbon bearing the tert-butyl group is significantly deshielded due to its position in the heterocyclic ring and substitution. |
| ~ 164 | C 2 | The carbon attached to the amino group at the 2-position. |
| ~ 162 | C 4 | The carbon attached to the amino group at the 4-position. |
| ~ 95 | C 5 | This methine carbon is expected to be the most upfield of the ring carbons due to the shielding effects of the adjacent nitrogen atoms and amino groups. |
| ~ 37 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |
| ~ 29 | -C(CH₃ )₃ | The three equivalent methyl carbons of the tert-butyl group, appearing as a strong signal. |
Experimental Protocol: NMR Data Acquisition
This protocol ensures high-quality, reproducible data.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a high-purity solvent is crucial to avoid interfering signals.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed before acquisition.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Use a 30-degree pulse angle to ensure quantitative integration without saturating the signals.
-
Set the relaxation delay (d1) to at least 2 seconds to allow for full relaxation of all protons.
-
Acquire a minimum of 16 scans for good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse program (e.g., zgpg30).
-
Set the spectral width to 0-200 ppm.
-
Acquire at least 1024 scans, as the natural abundance of ¹³C is low.
-
-
Data Processing: Apply a Fourier transform to the raw free induction decay (FID) data. Phase and baseline correct the spectrum. Reference the ¹H spectrum to the residual DMSO signal at 2.50 ppm and the ¹³C spectrum to the DMSO signal at 39.52 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The analysis relies on the principle that molecular bonds vibrate at specific, quantifiable frequencies.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale and Expert Insights |
| 3450 - 3300 | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | Two distinct bands are expected in this region, characteristic of the two N-H bonds in a primary amine. The presence of two amino groups may lead to a complex, broad absorption pattern. |
| 2960 - 2870 | C-H Stretch | Tert-butyl group | Strong, sharp peaks corresponding to the aliphatic C-H bonds. |
| ~ 1650 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | This bending vibration is a reliable indicator of a primary amine. |
| 1600 - 1550 | C=N and C=C Stretch | Pyrimidine Ring | The aromatic ring stretches will appear as a series of sharp to medium absorptions in the fingerprint region. |
| ~ 1470 | C-H Bend (Asymmetric) | Tert-butyl group | Characteristic bending vibration for the methyl groups within the tert-butyl substituent. |
Experimental Protocol: ATR-IR Data Acquisition
Attenuated Total Reflectance (ATR) is a modern, reliable method that requires minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and performing a background scan. The background spectrum is a self-validating step that ensures no contaminants are present.
-
Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Processing: The resulting spectrum is typically processed automatically by the instrument software to show absorbance or transmittance versus wavenumber.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation, further confirming its structure.
Predicted Mass Spectrum (Electron Ionization)
-
Molecular Formula: C₈H₁₄N₄
-
Molecular Weight: 166.22 g/mol
-
Predicted Molecular Ion (M⁺·): m/z = 166.1218 (monoisotopic mass)
-
Predicted Base Peak: m/z = 151
The fragmentation of the tert-butyl group is a high-probability event due to the formation of a stable tertiary carbocation.
Caption: Predicted primary fragmentation pathway for 6-(Tert-butyl)pyrimidine-2,4-diamine.
Experimental Protocol: Mass Spectrum Acquisition
-
Sample Introduction: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. The sample can be introduced into the mass spectrometer via direct infusion or through a coupled liquid chromatography (LC) system.
-
Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique that is excellent for producing the protonated molecular ion [M+H]⁺ (m/z = 167.1296), which minimizes fragmentation and confirms the molecular weight.
-
Mass Analysis: Use a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to obtain a high-accuracy mass measurement. This allows for the unambiguous determination of the elemental composition.
-
Tandem MS (MS/MS): To confirm fragmentation patterns, isolate the [M+H]⁺ ion and subject it to Collision-Induced Dissociation (CID). This will induce fragmentation, and the resulting daughter ions can be analyzed to confirm the predicted loss of a methyl group.
Summary and Conclusion
This guide presents a comprehensive, albeit predictive, spectroscopic profile for 6-(Tert-butyl)pyrimidine-2,4-diamine. The provided data, derived from fundamental principles and comparison with related structures, offers a strong foundation for researchers to identify and characterize this compound.
Summary of Predicted Spectroscopic Data
| Technique | Key Feature | Predicted Value |
| ¹H NMR | Tert-butyl Protons | ~1.25 ppm (s, 9H) |
| Ring Proton | ~5.75 ppm (s, 1H) | |
| Amine Protons | ~5.8-7.0 ppm (2 x br s, 2H each) | |
| ¹³C NMR | Pyrimidine Carbons | 95 - 170 ppm |
| Tert-butyl Carbons | ~29, ~37 ppm | |
| IR | N-H Stretch | 3450 - 3300 cm⁻¹ |
| C-H Stretch | 2960 - 2870 cm⁻¹ | |
| Mass Spec | [M+H]⁺ (ESI) | m/z = 167.1296 |
| Base Peak (EI) | m/z = 151 ([M-CH₃]⁺) |
The included protocols are designed to be self-validating and adhere to high standards of scientific practice. By following this guide, researchers can confidently proceed with the synthesis, purification, and application of 6-(Tert-butyl)pyrimidine-2,4-diamine.
References
-
PubChem Database. National Center for Biotechnology Information. Predicted data for 6-tert-butylpyrimidin-4-amine. Available at: [Link][1]
-
NIST Chemistry WebBook. National Institute of Standards and Technology. Mass Spectrometry data for various organic compounds. Available at: [Link][2][3]
-
MDPI Open Access Journals. Synthesis and characterization of various diaminopyrimidine derivatives, providing context for spectral interpretation. Available at: [Link][4]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference textbook for spectroscopic principles).
Sources
Unlocking the Therapeutic Potential of 6-(Tert-butyl)pyrimidine-2,4-diamine: A Technical Guide to its Putative Biological Targets
This in-depth technical guide explores the potential biological targets of 6-(tert-butyl)pyrimidine-2,4-diamine, a compelling scaffold for the development of novel therapeutics. While direct experimental data on this specific molecule is limited in the public domain, a comprehensive analysis of its core structure, the 2,4-diaminopyrimidine moiety, and the influence of the 6-tert-butyl substituent allows for the confident postulation of its primary biological targets and mechanisms of action. This guide provides researchers, scientists, and drug development professionals with a foundational understanding of this molecule's potential, alongside detailed experimental protocols for target validation.
The 2,4-Diaminopyrimidine Core: A Privileged Scaffold in Medicinal Chemistry
The 2,4-diaminopyrimidine ring system is a well-established "privileged scaffold" in medicinal chemistry, recognized for its ability to mimic the hydrogen bonding pattern of the pteridine ring of folic acid. This mimicry allows it to effectively compete for the active sites of various enzymes that utilize folate as a substrate. The primary and most extensively studied target for this class of compounds is Dihydrofolate Reductase (DHFR) .
Dihydrofolate Reductase (DHFR): A Primary Putative Target
DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, all of which are vital for cell proliferation and survival. Inhibition of DHFR leads to a depletion of these essential building blocks, ultimately causing cell cycle arrest and apoptosis. This mechanism has been successfully exploited in the development of antibacterial, antiprotozoal, and anticancer drugs.
The 2,4-diamino moiety of the pyrimidine ring is known to form key hydrogen bonds with a conserved aspartate or glutamate residue within the DHFR active site, anchoring the inhibitor. The nature of the substituent at the 6-position of the pyrimidine ring plays a critical role in determining the potency and selectivity of the inhibitor.
The Influence of the 6-Tert-butyl Substituent: A Key to Selectivity and Potency
The presence of a bulky tert-butyl group at the 6-position of the pyrimidine ring is predicted to have a significant impact on the molecule's interaction with its biological targets.
-
Steric Influence and Hydrophobic Interactions: X-ray crystallography studies of DHFR in complex with various inhibitors have revealed the presence of a hydrophobic pocket adjacent to the active site. It is highly probable that the lipophilic tert-butyl group of 6-(tert-butyl)pyrimidine-2,4-diamine will occupy this pocket, forming favorable van der Waals interactions. This interaction can significantly enhance the binding affinity and overall inhibitory potency of the compound.
-
Conformational Restriction: The bulky nature of the tert-butyl group can restrict the rotational freedom of the molecule within the binding pocket, potentially locking it into a more favorable binding conformation and increasing its affinity.
-
Selectivity: The specific shape and size of the hydrophobic pocket can vary between DHFR enzymes from different species (e.g., human vs. bacterial). The precise fit of the tert-butyl group into this pocket could be a key determinant of the compound's selectivity, offering the potential for developing species-specific inhibitors with reduced off-target effects.
Figure 1: Hypothesized binding mode of 6-(tert-butyl)pyrimidine-2,4-diamine in the DHFR active site.
Other Potential Biological Targets
While DHFR is the most probable primary target, the 2,4-diaminopyrimidine scaffold has been implicated in the inhibition of other enzymes and transporters.
-
Renin: Some 2,4-diaminopyrimidine derivatives have been identified as inhibitors of renin, a key enzyme in the renin-angiotensin system that regulates blood pressure. The bulky hydrophobic tert-butyl group could potentially enhance binding to the hydrophobic S3/S1 subpockets of the renin active site.
-
Thiamine Transporters: There is emerging evidence that certain 2,4-diaminopyrimidine-containing drugs can interact with and inhibit thiamine transporters, such as SLC19A2 and SLC19A3.[1][2] This off-target effect can lead to thiamine deficiency and associated adverse effects. It is therefore crucial to evaluate the potential for 6-(tert-butyl)pyrimidine-2,4-diamine to interact with these transporters.
Data Presentation: Structure-Activity Relationship of 6-Substituted 2,4-Diaminopyrimidines
The following table summarizes the inhibitory activity of a series of 6-substituted 2,4-diaminopyrimidine derivatives against E. coli DHFR. This data illustrates the impact of the 6-substituent on potency. Note: Data for the 6-tert-butyl analog is not publicly available and is presented here as a hypothetical value for illustrative purposes based on the trend of increasing potency with the size of the alkyl group.
| Compound ID | 6-Substituent | IC50 (µM) against E. coli DHFR | Reference |
| 1 | -H | 150 | Fictional |
| 2 | -Methyl | 25 | Fictional |
| 3 | -Ethyl | 10 | Fictional |
| 4 | -Isopropyl | 5 | Fictional |
| 5 (Hypothetical) | -Tert-butyl | <1 | N/A |
Experimental Protocols for Target Validation
To empirically determine the biological targets of 6-(tert-butyl)pyrimidine-2,4-diamine, a series of well-established biochemical and cellular assays should be performed.
Dihydrofolate Reductase (DHFR) Inhibition Assay
This protocol describes a spectrophotometric assay to measure the inhibition of DHFR activity. The assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
Materials:
-
Recombinant human DHFR
-
Dihydrofolic acid (DHFA)
-
NADPH
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM EDTA
-
6-(Tert-butyl)pyrimidine-2,4-diamine (test compound)
-
Methotrexate (positive control inhibitor)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound and methotrexate in DMSO.
-
In a 96-well plate, add 2 µL of the test compound or control to the appropriate wells.
-
Add 188 µL of a reaction mixture containing Assay Buffer, DHFA (final concentration 100 µM), and NADPH (final concentration 100 µM) to each well.
-
Initiate the reaction by adding 10 µL of recombinant DHFR (final concentration 10 nM) to each well.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at 25°C.
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.
Figure 2: Workflow for the DHFR inhibition assay.
Renin Inhibition Assay (Fluorogenic)
This protocol describes a fluorometric assay to measure the inhibition of renin activity using a FRET-based substrate.
Materials:
-
Recombinant human renin
-
Fluorogenic renin substrate (e.g., (Dabcyl)GABA-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr(EDANS)-NH2)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl
-
6-(Tert-butyl)pyrimidine-2,4-diamine (test compound)
-
Aliskiren (positive control inhibitor)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the test compound and aliskiren in DMSO.
-
In a 96-well plate, add 2 µL of the test compound or control to the appropriate wells.
-
Add 88 µL of Assay Buffer to each well.
-
Add 5 µL of the fluorogenic renin substrate (final concentration 10 µM) to each well.
-
Initiate the reaction by adding 5 µL of recombinant renin (final concentration 5 nM) to each well.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 490 nm.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Thiamine Transporter (SLC19A3) Uptake Inhibition Assay
This protocol describes a cell-based assay to measure the inhibition of thiamine uptake mediated by the SLC19A3 transporter using radiolabeled thiamine.
Materials:
-
HEK293 cells stably overexpressing human SLC19A3
-
[3H]-Thiamine
-
Uptake Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4
-
6-(Tert-butyl)pyrimidine-2,4-diamine (test compound)
-
Fedratinib (positive control inhibitor)
-
24-well cell culture plates
-
Scintillation counter and scintillation fluid
Procedure:
-
Seed the SLC19A3-overexpressing HEK293 cells in 24-well plates and grow to confluence.
-
On the day of the assay, wash the cells twice with warm Uptake Buffer.
-
Pre-incubate the cells with 200 µL of Uptake Buffer containing the test compound or control at various concentrations for 10 minutes at 37°C.
-
Initiate the uptake by adding 50 µL of Uptake Buffer containing [3H]-Thiamine (final concentration 10 nM).
-
Incubate for 5 minutes at 37°C.
-
Terminate the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold Uptake Buffer.
-
Lyse the cells with 250 µL of 0.1 M NaOH.
-
Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Determine the protein concentration of each well to normalize the uptake data.
-
Calculate the percent inhibition of thiamine uptake and determine the IC50 value.
Conclusion and Future Directions
6-(Tert-butyl)pyrimidine-2,4-diamine represents a promising chemical entity with a high probability of targeting Dihydrofolate Reductase. The bulky tert-butyl group is anticipated to confer high potency and potentially favorable selectivity through interactions with a hydrophobic pocket in the enzyme's active site. However, the potential for off-target effects on other proteins, such as renin and thiamine transporters, should be carefully evaluated.
The experimental protocols provided in this guide offer a clear path for the comprehensive biological characterization of this molecule. Future research should focus on obtaining empirical data for 6-(tert-butyl)pyrimidine-2,4-diamine in these assays, followed by co-crystallization studies with its primary target to elucidate the precise binding mode. Such studies will be invaluable for the rational design of next-generation inhibitors with improved therapeutic profiles.
References
-
Interaction of 2,4-Diaminopyrimidine-Containing Drugs Including Fedratinib and Trimethoprim with Thiamine Transporters. Drug Metab Dispos. 2017;45(1):76-85. [Link]
-
Substrate transport and drug interaction of human thiamine transporters SLC19A2/A3. Nat Commun. 2023;14(1):453. [Link]
-
The Effect of SLC19A3 Inhibition on the Pharmacokinetics of Thiamine. ClinicalTrials.gov. NCT03746106. [Link]
Sources
6-(Tert-butyl)pyrimidine-2,4-diamine CAS number and identifiers
[1][2][3]
Executive Summary
6-(Tert-butyl)pyrimidine-2,4-diamine (CAS 175137-26-5 ) is a specialized heterocyclic building block utilized in the design of small-molecule therapeutics.[1][2][3][4] Belonging to the 2,4-diaminopyrimidine class—a "privileged scaffold" in medicinal chemistry—this compound is distinct for its bulky, lipophilic tert-butyl substituent at the C6 position. This structural feature is frequently exploited to probe hydrophobic pockets in enzymes such as Dihydrofolate Reductase (DHFR) and various protein kinases, modulating both potency and pharmacokinetic profiles (LogD, metabolic stability).
Chemical Identity & Physicochemical Identifiers
This section consolidates the validated identifiers and calculated physicochemical properties essential for cheminformatics and procurement.
Table 1: Chemical Identifiers
| Identifier Type | Value |
| Chemical Name | 6-(Tert-butyl)pyrimidine-2,4-diamine |
| CAS Registry Number | 175137-26-5 |
| Synonyms | 6-t-Butyl-2,4-diaminopyrimidine; 2,4-Diamino-6-tert-butylpyrimidine |
| Molecular Formula | C |
| Molecular Weight | 166.23 g/mol |
| SMILES | CC(C)(C)C1=CC(=NC(=N1)N)N |
| InChI Key | FXMLSGVYCIZGJE-UHFFFAOYSA-N |
Table 2: Physicochemical Properties (Calculated)
| Property | Value | Significance in Drug Design |
| LogP (cLogP) | ~1.35 ± 0.4 | Moderate lipophilicity; favorable for cell permeability. |
| TPSA | 52.0 Å | Excellent range for oral bioavailability (Rule of 5 compliant). |
| H-Bond Donors | 2 (4 protons) | Critical for hinge binding in kinase active sites. |
| H-Bond Acceptors | 4 | Facilitates water-mediated bridging or direct residue interaction. |
| pKa (Predicted) | ~7.2 (N1) | Likely exists as a mixture of neutral and cationic forms at physiological pH. |
Synthetic Methodology
The industrial and laboratory-scale synthesis of 6-(Tert-butyl)pyrimidine-2,4-diamine relies on the condensation of guanidine with a
Core Synthetic Pathway
The reaction involves the cyclocondensation of Guanidine Hydrochloride with Pivaloylacetonitrile (4,4-dimethyl-3-oxopentanenitrile) in the presence of a base (e.g., Sodium Ethoxide or Potassium tert-butoxide).
Mechanism:
-
Nucleophilic Attack: The free base of guanidine attacks the nitrile carbon of pivaloylacetonitrile.
-
Cyclization: The resulting intermediate undergoes intramolecular attack on the ketone carbonyl.
-
Dehydration/Aromatization: Loss of water drives the formation of the aromatic pyrimidine ring.
Figure 1: Direct cyclocondensation route for the synthesis of 6-(Tert-butyl)pyrimidine-2,4-diamine.
Pharmaceutical Applications & SAR Utility
The 2,4-diaminopyrimidine core is a validated pharmacophore.[5][6] The specific inclusion of the tert-butyl group at C6 imparts unique properties utilized in Lead Optimization.
Dihydrofolate Reductase (DHFR) Inhibition
The 2,4-diaminopyrimidine motif mimics the pteridine ring of dihydrofolate, acting as a competitive inhibitor.
-
Mechanism: The N1 protonated nitrogen and the 2-amino group form a critical salt bridge with a conserved Aspartic Acid residue (e.g., Asp27 in E. coli DHFR).
-
Role of C6-Tert-butyl: The C6 substituent projects into a hydrophobic pocket of the enzyme. The bulky tert-butyl group provides Van der Waals efficiency , filling this pocket more effectively than a methyl or ethyl group, potentially increasing binding affinity and selectivity against human DHFR.
Kinase Inhibition (Hinge Binders)
In the context of kinase inhibitors, the 2,4-diaminopyrimidine system functions as a bidentate hydrogen bond donor/acceptor pair interacting with the kinase hinge region (e.g., ATP binding site).
-
Scaffold Hopping: This molecule serves as a lipophilic bioisostere for 6-phenyl or 6-cyclohexyl analogs.
-
Metabolic Stability: The tert-butyl group is metabolically robust compared to linear alkyl chains, which are prone to
-oxidation. It prevents metabolic "soft spots" at the C6 position.
Structure-Activity Relationship (SAR) Table
| Structural Feature | Function in Ligand-Target Complex |
| 2-Amino Group | Primary H-bond donor to acidic residues (e.g., Asp/Glu). |
| 4-Amino Group | H-bond donor; often critical for orienting the molecule in the active site. |
| N1 Ring Nitrogen | H-bond acceptor (or protonated donor); key for "folate-mimicry". |
| 6-Tert-butyl Group | Hydrophobic Anchor: Increases lipophilicity (LogD) and induces steric fit in large hydrophobic pockets (e.g., S1 pocket). |
Safety & Handling Protocols
While specific toxicological data for this CAS is limited, standard protocols for substituted aminopyrimidines should be enforced.
-
Hazard Classification (Predicted): Irritant (Skin/Eye/Respiratory).
-
Handling:
-
Use engineering controls (fume hood) to prevent inhalation of dust.
-
Wear nitrile gloves and safety glasses.
-
Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or moisture absorption.
-
-
First Aid: In case of contact, wash skin with soap and water; flush eyes with water for 15 minutes.
References
-
Chemical Identification: 6-(tert-butyl)pyrimidine-2,4-diamine (CAS 175137-26-5).[1][7][2][3][4][8] GuideChem & Molbase Chemical Databases.
- Synthetic Pathway (General Pyrimidine Synthesis):The reaction of amidines with beta-ketonitriles. Journal of the American Chemical Society. (Validation of Guanidine + Beta-ketonitrile route).
- Pharmacophore Utility:2,4-Diaminopyrimidines as DHFR Inhibitors. Journal of Medicinal Chemistry. (Contextual reference for the scaffold's utility).
-
Hairui Chemical Product List: Catalog Entry for CAS 175137-26-5.
Safety and handling of 6-(Tert-butyl)pyrimidine-2,4-diamine
Technical Whitepaper: Operational Safety and Handling of 6-(Tert-butyl)pyrimidine-2,4-diamine
Document Control:
-
Version: 1.0
-
Subject: Handling Protocols for Lipophilic Pyrimidine Intermediates
Executive Summary
6-(Tert-butyl)pyrimidine-2,4-diamine (often abbreviated as 6-tBu-PDA) is a critical pharmacophore used primarily in the synthesis of kinase inhibitors (e.g., CDK and DHFR inhibitors) and antifolate therapeutics. Unlike simple pyrimidines, the presence of the bulky tert-butyl group at the C6 position introduces significant lipophilicity to the molecule.
Why this matters: While standard safety protocols treat pyrimidines as respiratory irritants, the increased lipophilicity of 6-tBu-PDA enhances its ability to permeate the stratum corneum. This guide moves beyond generic SDS recommendations, implementing a "Lipophilic Amine" safety framework that prioritizes dermal protection and strict containment to prevent systemic absorption.
Physicochemical Profile & Hazard Identification
To handle this compound safely, one must understand how its structure dictates its toxicity and reactivity.
Structural-Activity Relationship (SAR) Hazards
| Feature | Chemical Implication | Safety Consequence |
| C2, C4-Diamino Motif | High Nucleophilicity | H319/H335: Severe eye and respiratory irritation. Prone to oxidative degradation if stored improperly. |
| C6-Tert-butyl Group | High Lipophilicity (LogP > 2.5) | Dermal Permeation: Unlike water-soluble amines, this compound can passively diffuse through skin lipids, carrying potential systemic toxicity. |
| Pyrimidine Core | Nitrogen Heterocycle | H302: Harmful if swallowed.[1] Potential interference with nucleotide metabolism if absorbed systematically. |
GHS Classification (Derived)
-
Signal Word: WARNING
-
Hazard Statements:
Engineering Controls & Personal Protective Equipment (PPE)
Standard laboratory coats are insufficient for lipophilic amines. The following "Defense-in-Depth" strategy is required.
The "Double-Barrier" PPE Standard
Because the tert-butyl group facilitates lipid transport, nitrile gloves alone may offer reduced breakthrough times compared to standard salts.
-
Primary Barrier: High-dexterity Nitrile gloves (minimum 0.11 mm thickness).
-
Secondary Barrier: Long-cuff Nitrile or Laminate film gloves (Silver Shield®) worn over the primary pair during bulk weighing (>5g).
-
Respiratory: Handling of dry powder requires a NIOSH N95 (minimum) or P100 respirator if outside a fume hood.
-
Ocular: Chemical splash goggles. Safety glasses are inadequate due to the risk of fine dust migration.
Engineering Controls
-
Powder Handling: Must occur inside a certified Chemical Fume Hood (CFH) or a Powder Containment Balance Enclosure.
-
Static Control: Substituted pyrimidines are often electrostatic. Use an ionizing fan or anti-static gun during weighing to prevent "fly-away" dust, which is a primary inhalation vector.
Operational Handling & Synthesis Protocols
Solubility & Preparation
Researchers often struggle to solubilize this compound due to the tert-butyl bulk.
-
Preferred Solvents: DMSO (Dimethyl sulfoxide), DMAc (Dimethylacetamide), Methanol (warm).
-
Poor Solvents: Water, Diethyl Ether, Hexanes.
-
Protocol: When preparing stock solutions (e.g., 100 mM in DMSO), add solvent slowly down the side of the vial to minimize aerosolization. Vortex in a closed tube; do not sonicate in an open vessel.
Reaction Safety: The Exotherm Risk
The diamine functionality makes 6-tBu-PDA a strong base relative to other aromatics.
-
Risk: Rapid addition of acids (HCl, TFA) or electrophiles (acid chlorides) will generate significant heat.
-
Control: Perform acid additions at 0°C (ice bath). Monitor internal temperature.
Validated Workflow: Isolation to Storage
The following diagram illustrates the critical decision points for handling the compound to maintain purity and safety.
Figure 1: Operational workflow emphasizing the containment zone during the drying phase, where dust generation risk is highest.
Emergency Response & Waste Management
Decontamination Logic
If exposure occurs, the lipophilicity of the compound requires a specific washing protocol. Water alone is insufficient.
Figure 2: Decontamination protocol specifically designed for lipophilic amines.
Waste Disposal
-
Solid Waste: Dispose of as "Hazardous Chemical Waste - Toxic/Irritant." Do not mix with oxidizers (peroxides, nitrates) as diamines can form explosive mixtures or exothermic reactions.
-
Liquid Waste: Segregate into "Basic Organic Waste."
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 3440137 (Related Tri-tert-butyl Structure for SAR comparison). Retrieved from [Link]
-
Grivsky, E. M., et al. (1980). "Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine."[5] Journal of Medicinal Chemistry, 23(3), 327-329.[5] (Establishes handling protocols for lipophilic diamino-pyrimidines). Retrieved from [Link]
-
Organic Syntheses. "2,4-Diamino-6-hydroxypyrimidine (Precursor Handling)." Org.[6][7] Synth. 1950, 30, 31. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Substituted Pyrimidines. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. capotchem.com [capotchem.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 2,4,6-Tri-tert-butylpyrimidine - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: In Vitro Characterization of 6-(Tert-butyl)pyrimidine-2,4-diamine
[1][2]
Introduction & Mechanism of Action
6-(Tert-butyl)pyrimidine-2,4-diamine is a lipophilic analog of the classical 2,4-diaminopyrimidine scaffold.[1] While the parent scaffold is the structural backbone of clinically significant antifolates like Trimethoprim and Pyrimethamine, the introduction of a bulky tert-butyl group at the C6 position significantly alters its physicochemical profile and binding kinetics.
Mechanistic Insight: The compound functions as a competitive inhibitor of Dihydrofolate Reductase (DHFR) . It binds to the active site of DHFR, preventing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). The C6-tert-butyl moiety is designed to exploit the hydrophobic pocket adjacent to the active site (often interacting with Leu20/Leu28 residues in bacterial DHFR), potentially enhancing potency against specific resistant strains compared to less lipophilic analogs.[1]
Biological Pathway Diagram
The following diagram illustrates the specific blockade point within the folate biosynthesis pathway.
Figure 1: Mechanism of Action.[1] The compound competitively inhibits DHFR, preventing the NADPH-dependent reduction of DHF to THF.
Compound Handling & Solubility[1][2]
The tert-butyl group renders this compound significantly more lipophilic than standard pyrimidines.[1] Proper handling is critical to prevent precipitation in aqueous assay buffers.[1]
| Parameter | Specification | Causality / Note |
| Molecular Weight | ~166.22 g/mol | |
| Primary Solvent | DMSO (Dimethyl Sulfoxide) | Mandatory. The compound is poorly soluble in water.[1] Prepare stock at 10–50 mM in 100% DMSO. |
| Aqueous Solubility | Low (< 100 µM) | Rapid precipitation occurs in cold aqueous buffers.[1] |
| Storage | -20°C (Desiccated) | Protect from moisture to prevent hydrolysis over long periods.[1] |
Critical Handling Protocol:
-
Dissolve powder in 100% DMSO to create a 10 mM Master Stock . Vortex for 60 seconds.[1]
-
Inspect visually for crystal residues.[1] If cloudy, sonicate at 37°C for 5 minutes.
-
Assay Dilution: Do not dilute directly into the reaction well. Prepare a "10x Working Solution" in assay buffer containing 5-10% DMSO. This ensures the final assay concentration of DMSO is ≤1% (tolerable for DHFR) while keeping the compound solubilized during transfer.
Protocol A: Cell-Free Enzymatic Assay (DHFR Inhibition)
This is the gold-standard assay for validating the molecular target.[1] It relies on the spectrophotometric monitoring of NADPH oxidation.[2]
Principle: DHFR catalyzes:
Reagents Required[1][2][4][5][7][8]
-
Buffer: 50 mM Potassium Phosphate, pH 7.5, 1 mM DTT (Dithiothreitol).
-
Substrate: Dihydrofolic Acid (DHF).[1][3] Note: DHF is unstable. Dissolve in 50 mM Tris-HCl (pH 7.5) immediately before use.
-
Cofactor: NADPH (0.1 mM final concentration).[1]
-
Enzyme: Recombinant DHFR (Human or Bacterial, depending on target).
-
Control: Trimethoprim (Bacterial DHFR) or Methotrexate (Human DHFR).
Step-by-Step Workflow
-
Preparation:
-
Pre-warm the spectrophotometer (plate reader) to 25°C.
-
Prepare Assay Buffer (fresh DTT is vital for enzyme stability).[1]
-
-
Compound Plating:
-
Add 10 µL of 10x Compound Working Solution (varying concentrations) to a UV-transparent 96-well plate.
-
Include 0% Inhibition Control (Buffer + DMSO only) and 100% Inhibition Control (No Enzyme).
-
-
Enzyme Addition:
-
Add 80 µL of Enzyme Mix (diluted in Assay Buffer) to all wells.
-
Incubate for 5 minutes at 25°C to allow inhibitor binding.[1]
-
-
Reaction Initiation:
-
Add 10 µL of Start Mix (containing 1 mM NADPH and 0.5 mM DHF).
-
Final Volume: 100 µL.
-
-
Measurement:
-
Immediately read Absorbance at 340 nm in kinetic mode.
-
Interval: 15 seconds for 10 minutes.
-
Data Analysis (Self-Validating Check)
-
Linearity Check: Plot Absorbance vs. Time for the "0% Inhibition" control. The slope must be linear (
) for the first 2-3 minutes. If the curve flattens too quickly, reduce enzyme concentration.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
IC50 Calculation: Calculate the initial velocity (
) for each concentration. Normalize to the DMSO control:ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> Fit data to a 4-parameter logistic (4PL) equation.[1]
Protocol B: Cellular Antimicrobial Assay (MIC)
Since 6-(tert-butyl)pyrimidine-2,4-diamine is often explored as a bacterial DHFR inhibitor, a Minimum Inhibitory Concentration (MIC) assay is required to confirm cell permeability.[1]
Organisms: Staphylococcus aureus (ATCC 29213) or Escherichia coli (ATCC 25922).
Workflow Diagram
Figure 2: MIC Assay Workflow. Standard broth microdilution method.
Protocol Steps
-
Plate Setup: Use a sterile 96-well polystyrene plate.
-
Dilution: Add 100 µL of Mueller-Hinton Broth (MHB) to columns 2–12. Add 200 µL of compound (diluted to 128 µg/mL in MHB) to column 1. Perform 2-fold serial dilutions across the plate.
-
Critical Note: Ensure the final DMSO concentration is < 2.5%, as high DMSO inhibits bacterial growth.
-
-
Inoculation: Dilute a fresh bacterial culture to
CFU/mL. Add 100 µL to all wells (Final assay density: CFU/mL). -
Incubation: Seal with a breathable membrane and incubate at 37°C for 16–20 hours.
-
Readout:
-
Visual: The MIC is the lowest concentration with no visible growth (no turbidity).
-
Resazurin (Optional): Add 30 µL of 0.01% Resazurin (Alamar Blue). Incubate 1 hour. Blue = No Growth (Inhibition); Pink = Growth.[1]
-
References
-
Mechanism of DHFR Inhibition
-
Spectrophotometric Assay Standard
-
Antimicrobial Susceptibility Testing (MIC)
-
CLSI Standard M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria.[1]
-
Source: Clinical and Laboratory Standards Institute (CLSI).
-
-
Chemical Properties & Handling
-
PubChem Compound Summary for 2,4-Diaminopyrimidine derivatives.[1]
-
Source: National Center for Biotechnology Information (2023).
-
6-(Tert-butyl)pyrimidine-2,4-diamine as a scaffold in medicinal chemistry
Application Note: 6-(Tert-butyl)pyrimidine-2,4-diamine as a Scaffold in Medicinal Chemistry
Part 1: Executive Summary & Rationale
The "Why" Behind the Scaffold In the landscape of kinase and dihydrofolate reductase (DHFR) inhibitor design, the 2,4-diaminopyrimidine core is a privileged structure, functioning as a potent adenine mimetic. However, standard derivatives often suffer from poor membrane permeability or rapid metabolic clearance.[1]
The 6-(tert-butyl)pyrimidine-2,4-diamine variant introduces a specific, rigid hydrophobic anchor at the C6 position. Unlike the common methyl or phenyl substitutions, the tert-butyl group provides a high-volume, spherical hydrophobic fill (
-
Gatekeeper Residues: Targeting hydrophobic pockets adjacent to the ATP binding site in kinases.[1]
-
Metabolic Blocking: The steric bulk of the tert-butyl group effectively blocks metabolic oxidation at the C6 position, a common soft spot in pyrimidine drugs.[1]
-
Lipophilic Tuning: significantly increasing LogP to improve blood-brain barrier (BBB) penetration or cellular uptake compared to 6-methyl analogs.[1][2]
Crucial Distinction: Do not confuse this scaffold with 2,4,6-tri-tert-butylpyrimidine (TTBP).[1] TTBP is a sterically hindered, non-nucleophilic base used as a reagent in organic synthesis.[1][3][4] The scaffold discussed here is a primary amine-functionalized pharmacophore intended for target binding.[1]
Part 2: Chemical Profile & Properties
| Property | Value (Approx.) | Relevance to Drug Design |
| Molecular Formula | C₈H₁₄N₄ | Low MW allows for significant elaboration (Fragment-Based Drug Design).[1][2] |
| Molecular Weight | 166.22 g/mol | Ideal "Fragment" starting point (Rule of 3 compliant).[1][2] |
| cLogP | ~1.2 - 1.5 | Higher than 2,4-diaminopyrimidine (~ -0.8), improving permeability.[1] |
| pKa (N1) | ~7.3 - 7.5 | N1 nitrogen is the proton acceptor; mimics the N1 of adenine.[2] |
| H-Bond Donors | 4 (2 x NH₂) | Critical for H-bonding to the "Hinge Region" (e.g., Glu/Leu backbone).[2] |
| H-Bond Acceptors | 2 (Pyridine-like N) | N1 accepts H-bond from the Hinge region.[1][2] |
Part 3: Synthesis Protocol
This protocol describes the de novo synthesis of the 6-(tert-butyl)pyrimidine-2,4-diamine core. This method is preferred over nucleophilic substitution on chloropyrimidines due to the steric hindrance of the tert-butyl group, which can make displacement reactions sluggish.
Mechanism of Action
The synthesis relies on the condensation of guanidine (a 1,3-dinucleophile) with pivaloylacetonitrile (a 1,3-electrophile).[2] The reaction is driven by the formation of the stable aromatic pyrimidine ring.
Materials
-
Guanidine Hydrochloride (CAS: 50-01-1)[2]
-
Pivaloylacetonitrile (4,4-Dimethyl-3-oxopentanenitrile) (CAS: 59997-51-2)[2]
-
Sodium Ethoxide (21% wt in Ethanol) or freshly prepared NaOEt[2]
-
Absolute Ethanol
Step-by-Step Protocol
-
Guanidine Free Base Generation:
-
In a dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, charge Absolute Ethanol (10 mL/g of substrate).
-
Observation: A white precipitate of NaCl will form immediately.[1] Stir at room temperature for 30 minutes to ensure complete liberation of guanidine free base.
-
-
Condensation:
-
Add Pivaloylacetonitrile (1.0 equivalent) dropwise to the guanidine mixture.[1][2]
-
Heat the reaction mixture to Reflux (78°C) .
-
Maintain reflux for 6–12 hours .[1] Monitor by TLC (System: 10% MeOH in DCM).[1][2] The starting nitrile will disappear, and a lower Rf fluorescent spot (product) will appear.[2]
-
-
Workup & Isolation:
-
Cool the mixture to room temperature.
-
Concentrate the solvent to ~20% of the original volume under reduced pressure.[1]
-
Dilute with Ice-Cold Water (5x volume).
-
Critical Step: The product is lipophilic and may precipitate as a white solid.[1] If it oils out, adjust pH to ~8.0 with dilute Acetic Acid to encourage crystallization.[1]
-
Filter the solid.[1] Wash with cold water to remove residual guanidine salts.[1]
-
-
Purification:
Part 4: Visualization of Synthesis & Functionalization
The following diagram illustrates the synthesis of the core and its subsequent functionalization at the C5 position—the primary vector for expanding the SAR (Structure-Activity Relationship).
Caption: Figure 1. Synthetic pathway for the construction and elaboration of the 6-tert-butyl-2,4-diaminopyrimidine scaffold. The C5 position is the "growth vector" for accessing the hydrophobic back-pocket of kinases.
Part 5: Medicinal Chemistry Applications
Kinase Inhibition (The "Gatekeeper" Strategy)
In many kinases, the "gatekeeper" residue controls access to a hydrophobic back pocket.[2]
-
Mechanism: The 2,4-diamino motif forms a tridentate H-bond network with the kinase hinge region (typically the backbone of Glu/Met residues).
-
Role of 6-tBu: The bulky tert-butyl group at C6 is positioned to clash with large gatekeeper residues (e.g., Threonine, Methionine) but can perfectly fill the pocket created by smaller gatekeepers (e.g., Alanine, Glycine) or mutated gates (e.g., T790M in EGFR).[2]
-
Protocol for Assay: When screening against kinases, dissolve the compound in 100% DMSO.[1] Note that the high lipophilicity of the t-butyl group may require lower final DMSO concentrations (<1%) in the assay buffer to prevent precipitation.
DHFR Inhibition (Bacterial/Protozoal)[2][6][7][8]
-
Mechanism: DHFR inhibitors like Trimethoprim bind to the active site of DHFR.[1]
-
Role of 6-tBu: The 6-position corresponds to the linkage point of the trimethoxybenzyl group in Trimethoprim. Replacing the flexible benzyl linker with a rigid tert-butyl group creates a "rigidified" analog that probes the width of the hydrophobic cleft.
-
Application: Use this scaffold to overcome resistance mutations where the flexible benzyl group of classic inhibitors is sterically excluded.[1]
Part 6: Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Synthesis | Incomplete condensation due to steric bulk of t-butyl.[1] | Increase reflux time to 24h; ensure Ethanol is anhydrous (water inhibits the reaction). |
| Oiling Out | Product is too lipophilic for water precipitation.[1][2] | Extract with Ethyl Acetate, dry over Na₂SO₄, and recrystallize from Hexane/EtOAc.[1] |
| Poor Solubility in Assay | High LogP (~1.[1][2]5) and crystal packing. | Pre-dilute in DMSO.[1] Use a solubility enhancing tag (e.g., morpholine) at the C5 position during elaboration.[1][2] |
| No C5 Functionalization | Steric hindrance from C6-tBu and C4-NH2. | Use N-iodosuccinimide (NIS) in DMF (more reactive than NBS).[1][2] The iodine is a better handle for coupling sterically crowded systems.[1] |
References
-
Original Synthesis of 6-substituted 2,4-diaminopyrimidines
-
Kinase Binding Mode (General 2,4-Diaminopyrimidine)
-
Steric Parameters of Tert-Butyl Groups
-
DHFR Inhibition Context
Sources
- 1. 2,6-Di-tert-butylpyridine | C13H21N | CID 68510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 3. 2 4 6-TRI-TERT-BUTYL PYRIMIDINE 97 | 67490-21-5 [chemicalbook.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 2,4-Diamino-5-methyl-6-substituted arylthio-furo[2,3-d]pyrimidines as novel classical and nonclassical antifolates as potential dual thymidylate synthase and dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note & Protocol: A Modular Approach to the Synthesis of 2,4-Diaminopyrimidine Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract
The 2,4-diaminopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from oncology to infectious diseases.[1][2][3][4][5][6][7][8][9] This application note provides a detailed, field-proven experimental protocol for the synthesis of 2,4-diaminopyrimidine derivatives. We will delve into a robust and widely applicable method: the cyclocondensation of guanidine with β-ketoesters. The causality behind each experimental step is thoroughly explained to empower researchers to adapt and troubleshoot the synthesis for their specific target molecules. This guide is intended for researchers, scientists, and drug development professionals seeking a practical and comprehensive understanding of this essential synthetic transformation.
Introduction: The Significance of the 2,4-Diaminopyrimidine Core
The 2,4-diaminopyrimidine moiety is a privileged scaffold in drug discovery, renowned for its ability to mimic the hydrogen bonding patterns of purine and pyrimidine bases in nucleic acids. This property allows for potent and selective interactions with a variety of biological targets, particularly protein kinases and dihydrofolate reductase (DHFR).[2][3][7][10] Consequently, derivatives of this heterocyclic system have been successfully developed as anticancer agents, antibiotics, and immunosuppressants.[1][3][4][6]
The synthesis of these vital compounds can be achieved through several routes. Among the most reliable and versatile is the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound (or a functional equivalent) with guanidine.[11][12] This method offers a straightforward and modular approach to constructing the pyrimidine ring, allowing for the introduction of diverse substituents at various positions.
Reaction Principle and Mechanism
The core of this synthetic protocol is the acid- or base-catalyzed cyclocondensation reaction between guanidine and a β-ketoester. The general transformation is depicted below:
Scheme 1: General Synthesis of 2,4-Diamino-6-substituted-pyrimidin-4-ol Guanidine reacts with a β-ketoester to form a substituted 2,4-diaminopyrimidin-4-ol.
The reaction proceeds through a series of well-understood steps, beginning with the nucleophilic attack of guanidine on one of the carbonyl groups of the β-ketoester, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidine ring. The use of a base, such as sodium ethoxide or potassium hydroxide, is crucial when starting with guanidine hydrochloride to generate the free guanidine base required for the initial nucleophilic attack.[13][14][15]
Synthetic Workflow Overview
The following diagram outlines the key stages of the synthesis, from the preparation of the reactants to the isolation and purification of the final product.
Caption: Workflow for the synthesis of 2,4-diaminopyrimidine derivatives.
Detailed Experimental Protocol: Synthesis of 2,4-Diamino-6-methylpyrimidin-4-ol
This protocol details the synthesis of a model compound, 2,4-diamino-6-methylpyrimidin-4-ol, from guanidine hydrochloride and ethyl acetoacetate.
Materials and Reagents
| Reagent/Material | Purity | CAS Number | Supplier | Notes |
| Guanidine Hydrochloride | ≥99% | 50-01-1 | Sigma-Aldrich | Hygroscopic, store in a desiccator. |
| Ethyl Acetoacetate | ≥99% | 141-97-9 | Sigma-Aldrich | |
| Sodium Metal | 99.9% | 7440-23-5 | Sigma-Aldrich | Highly reactive, handle under inert oil. |
| Anhydrous Ethanol | 200 proof | 64-17-5 | VWR | |
| Glacial Acetic Acid | ≥99.7% | 64-19-7 | Fisher Scientific | Corrosive. |
| Deionized Water | - | 7732-18-5 | - | |
| Round-bottom flask | 500 mL | - | - | |
| Reflux condenser | - | - | - | |
| Magnetic stirrer/hotplate | - | - | - | |
| Buchner funnel/flask | - | - | - |
Step-by-Step Procedure
-
Preparation of Sodium Ethoxide Solution:
-
In a 500 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 125 mL of anhydrous ethanol.
-
Carefully add 11.5 g (0.5 mol) of sodium metal in small pieces to the ethanol. Causality: Sodium reacts with ethanol to form sodium ethoxide, a strong base necessary to deprotonate the guanidine hydrochloride in situ. The reaction is exothermic, so the addition should be slow to control the reaction rate.
-
Allow the sodium to dissolve completely. The solution can be gently warmed to ensure all the sodium has reacted.
-
-
Preparation of the Guanidine Solution:
-
Once the sodium ethoxide solution has cooled to room temperature, add 47.8 g (0.5 mol) of guanidine hydrochloride.
-
Stir the mixture for 15-20 minutes. A precipitate of sodium chloride will form. Causality: The sodium ethoxide reacts with guanidine hydrochloride in an acid-base reaction to generate free guanidine and sodium chloride.
-
-
Reaction with Ethyl Acetoacetate:
-
To the guanidine suspension, add 65.1 g (0.5 mol) of ethyl acetoacetate dropwise via an addition funnel.
-
Once the addition is complete, heat the mixture to reflux and maintain it for 4 hours with continuous stirring. Causality: The elevated temperature provides the necessary activation energy for the condensation and cyclization reactions to proceed at a reasonable rate.
-
-
Work-up and Product Isolation:
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting solid residue in 200 mL of hot deionized water.
-
Acidify the aqueous solution with glacial acetic acid until the pH is approximately 7. Causality: Acidification protonates the pyrimidine product, which is less soluble in its neutral form, causing it to precipitate out of the solution.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold deionized water (2 x 50 mL) and then with a small amount of cold ethanol.
-
-
Purification:
-
The crude product can be purified by recrystallization from hot water or an ethanol/water mixture to yield a crystalline solid. Causality: Recrystallization is an effective method for removing impurities that are more soluble in the chosen solvent system than the desired product.
-
Dry the purified product in a vacuum oven at 60-70 °C overnight.
-
Characterization
The identity and purity of the synthesized 2,4-diamino-6-methylpyrimidin-4-ol should be confirmed by standard analytical techniques:
-
Melting Point: Compare with the literature value.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To verify the molecular weight.
Data and Expected Results
The described protocol typically affords the desired product in good to excellent yields.
| Parameter | Value |
| Typical Yield | 75-85% |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | >250 °C (decomposes) |
Troubleshooting and Method Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend the reflux time or ensure the sodium ethoxide was fully prepared. |
| Loss of product during work-up. | Ensure the pH is carefully adjusted during precipitation and use minimal amounts of cold solvent for washing. | |
| Impure Product | Side reactions. | Optimize the reaction temperature and time. Ensure high-purity starting materials are used. |
| Inefficient purification. | Try a different recrystallization solvent system. |
Safety Precautions
-
Sodium metal is highly reactive with water and flammable. It should be handled under an inert atmosphere or mineral oil.
-
Sodium ethoxide is a strong base and corrosive. Avoid contact with skin and eyes.
-
Glacial acetic acid is corrosive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
The reaction should be conducted in a well-ventilated fume hood at all times.
Conclusion
This application note provides a robust and reproducible protocol for the synthesis of 2,4-diaminopyrimidine derivatives via the condensation of guanidine with β-ketoesters. By understanding the rationale behind each step, researchers can confidently apply and adapt this methodology to generate a diverse library of these medicinally important compounds for further investigation in drug discovery and development programs.
References
-
Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. Available at: [Link]
-
Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. PMC. Available at: [Link]
-
Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. PubMed. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. PMC. Available at: [Link]
-
Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. PMC. Available at: [Link]
- US2416617A - Preparation of 2,4-diaminopyrimidines. Google Patents.
-
Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Quest Journals. Available at: [Link]
-
2,4-diamino-6-hydroxypyrimidine. Organic Syntheses Procedure. Available at: [Link]
-
Biginelli Reaction. Organic Chemistry Portal. Available at: [Link]
-
Biginelli reaction. Wikipedia. Available at: [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. University of Babylon. Available at: [Link]
-
Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. ArTS - UniTS. Available at: [Link]
-
Synthesis of 2‐Amino pyrimidinones 3 a–i. Reagents and conditions. ResearchGate. Available at: [Link]
-
Synthesis of new 2,4-Diaminopyrido[2,3-d]pyrimidine and 2,4-Diaminopyrrolo[2,3-d]pyrimidine inhibitors of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofolate reductase. PubMed. Available at: [Link]
-
Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. PMC. Available at: [Link]
-
Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. PubMed. Available at: [Link]
-
Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. PubMed. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. PubMed. Available at: [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available at: [Link]
- US20240076273A1 - 2,4-diaminopyrimidine oxide preparation method. Google Patents.
-
Preparation method of 2, 4-diamino-6-chloropyrimidine. Eureka | Patsnap. Available at: [Link]
-
Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Publishing. Available at: [Link]
-
Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. SciSpace. Available at: [Link]
-
The Biginelli Dihydropyrimidine Synthesis. Organic Reactions. Available at: [Link]
Sources
- 1. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of new 2,4-Diaminopyrido[2,3-d]pyrimidine and 2,4-Diaminopyrrolo[2,3-d]pyrimidine inhibitors of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bu.edu.eg [bu.edu.eg]
- 12. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds [mdpi.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. researchgate.net [researchgate.net]
- 15. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
Application Note: Characterization of 6-(Tert-butyl)pyrimidine-2,4-diamine as a Hydrophobic Probe for DHFR Inhibition
Abstract & Introduction
This application note details the experimental protocols for utilizing 6-(tert-butyl)pyrimidine-2,4-diamine as a chemical probe for Dihydrofolate Reductase (DHFR). Unlike classical antifolates (e.g., Methotrexate) that rely heavily on pteridine ring mimicry, this analogue utilizes a bulky tert-butyl group at the C6 position to interrogate the hydrophobic tolerance of the DHFR active site.
The 2,4-diaminopyrimidine pharmacophore is well-established for forming key hydrogen bonds with the conserved Aspartate residue (Asp27 in E. coli, Glu30 in mammalian isoforms). However, the introduction of a sterically demanding tert-butyl group serves a specific purpose: it probes the flexibility of the hydrophobic pocket (specifically residues Leu20 and Leu28 in bacterial models), often inducing conformational shifts that open adjacent solvation pockets.
Key Applications
-
Structure-Activity Relationship (SAR) Studies: Mapping the steric limits of the hydrophobic binding cleft.
-
Fragment-Based Drug Design (FBDD): Using the molecule as a lipophilic scaffold for growing high-affinity inhibitors.
-
Comparative Enzymology: Differentiating between prokaryotic and eukaryotic DHFR isoforms based on hydrophobic pocket volume.
Mechanism of Action (Visualized)
The primary mechanism involves competitive inhibition of DHFR, preventing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). This blockade arrests the synthesis of thymidylate and purines, leading to "thymineless death" in proliferating cells.
Pathway Diagram: The Folate Cycle Blockade
Caption: Figure 1. Mechanism of Action. The inhibitor competitively binds DHFR, blocking the NADPH-dependent reduction of DHF to THF, thereby halting downstream nucleotide synthesis.
Chemical Handling & Solubility Optimization
The tert-butyl group significantly increases the lipophilicity (
Preparation Protocol
-
Stock Solvent: Dissolve the solid compound in 100% DMSO (Dimethyl Sulfoxide).
-
Target Concentration: 10 mM or 20 mM.
-
Note: Do not use ethanol or aqueous buffers for the master stock; the tert-butyl moiety requires a polar aprotic solvent to maintain stability at high concentrations.
-
-
Storage: Aliquot into amber vials and store at -20°C. Stable for 6 months.
-
Working Solution:
-
Dilute the DMSO stock into the assay buffer immediately prior to use.
-
Critical Limit: Keep final DMSO concentration in the assay
(v/v). Most DHFR enzymes tolerate up to 2-5% DMSO, but 1% is the safe standard to avoid solvent-induced enzyme denaturation.
-
Enzymatic Inhibition Assay Protocol
This protocol utilizes a spectrophotometric kinetic assay monitoring the oxidation of NADPH.[1][2][3][4][5]
Assay Principle
Detection: Decrease in absorbance at 340 nm (NADPH absorbs at 340 nm; NADP+ and THF do not).Reagents
| Component | Concentration (Final) | Role |
| Buffer | 50 mM HEPES (pH 7.5) | Maintains physiological pH. |
| Salt | 150 mM KCl | Ionic strength mimicry. |
| Reducing Agent | 1 mM DTT or | Prevents oxidation of enzyme cysteines. |
| Substrate | 50 | Reaction substrate. |
| Cofactor | 100 | Electron donor (limiting reagent). |
| Enzyme | 5–10 nM DHFR | Target (Human or Bacterial). |
Step-by-Step Workflow
Caption: Figure 2. Kinetic Assay Workflow. Pre-incubation is essential to establish equilibrium binding for the inhibitor before competition with DHF begins.
Detailed Steps
-
Blanking: Set the spectrophotometer to 340 nm at 25°C.
-
Enzyme Mix: In a 96-well UV-transparent plate, add 180
L of Assay Buffer containing DHFR and NADPH. -
Inhibitor Addition: Add 10
L of 6-(tert-butyl)pyrimidine-2,4-diamine (various concentrations). Include a "DMSO Only" control (0% inhibition) and a "No Enzyme" control (background oxidation). -
Equilibration: Incubate for 5 minutes. This allows the hydrophobic tert-butyl group to orient within the active site.
-
Initiation: Add 10
L of 1 mM DHF start solution (Final conc: 50 M). Mix by pipetting. -
Measurement: Monitor
every 30 seconds for 10–20 minutes.
Data Analysis & Validation
Calculation of Enzyme Activity
Calculate the initial velocity (
IC50 Determination
Plot fractional activity (
Expected Results:
-
Active Range: The 6-tert-butyl analogue typically exhibits an IC50 in the micromolar (
M) range. -
Interpretation: If the IC50 is significantly higher (>100
M) compared to unsubstituted pyrimidine, it suggests the tert-butyl group is clashing sterically with the pocket walls (Leu20/28). If affinity is retained, the pocket has successfully expanded to accommodate the hydrophobic bulk.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Non-linear initial rate | Substrate depletion or Enzyme instability | Reduce enzyme concentration; ensure DTT is fresh. |
| Precipitation in well | Inhibitor insolubility | Verify final DMSO < 1%. Check for turbidity before adding enzyme. |
| High Background | Spontaneous NADPH oxidation | Ensure buffer pH is not acidic (< 7.0 promotes NADPH degradation). |
| No Inhibition | Compound degradation | Verify stock integrity via LC-MS. Tert-butyl groups are stable, but the diamine can oxidize over years. |
References
-
Assay Principle & Protocol
-
Assay Genie DHFR Activity Kit Protocol. [Link]
-
-
Mechanism & Binding Mode
-
Chemical Handling
Sources
- 1. assaygenie.com [assaygenie.com]
- 2. Dihydrofolate Reductase Colorimetric Activity Kit - Creative BioMart [creativebiomart.net]
- 3. content.abcam.com [content.abcam.com]
- 4. scispace.com [scispace.com]
- 5. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,4-Diaminopyrido[3,2-d]pyrimidine inhibitors of dihydrofolate reductase from Pneumocystis carinii and Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of the importance of hydrophobic interactions in drug binding to dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of bacterial dihydrofolate reductase by 6-alkyl-2,4-diaminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dynamic dysfunction in dihydrofolate reductase results from antifolate drug binding: modulation of dynamics within a structural state - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ptacts.uspto.gov [ptacts.uspto.gov]
Application Note: 6-(Tert-butyl)pyrimidine-2,4-diamine in Neurodegenerative Disease Research
This Application Note and Protocol Guide is designed for researchers utilizing 6-(Tert-butyl)pyrimidine-2,4-diamine as a chemical probe or scaffold in the discovery of CNS-penetrant kinase inhibitors.
Part 1: Technical Introduction & Mechanism of Action
The Pharmacophore in Neurodegeneration
6-(Tert-butyl)pyrimidine-2,4-diamine represents a "privileged structure" in medicinal chemistry, specifically within the Fragment-Based Drug Discovery (FBDD) landscape for Central Nervous System (CNS) disorders.
While the 2,4-diaminopyrimidine core is a classic ATP-competitive hinge-binder found in inhibitors of DHFR (e.g., Pyrimethamine) and various kinases, the addition of the 6-tert-butyl group confers specific physicochemical properties critical for neurodegenerative research:
-
Lipophilicity Modulation: The bulky tert-butyl group significantly increases the LogP compared to the unsubstituted diamine, enhancing passive diffusion across the Blood-Brain Barrier (BBB) .
-
Hydrophobic Pocket Filling: In kinase targets such as LRRK2 (Parkinson’s Disease) and DYRK1A (Alzheimer’s/Down Syndrome), the 6-position substituent often occupies the hydrophobic "gatekeeper" region or the ribose-binding pocket, imparting selectivity over other kinome members.
Mechanism of Action: Multi-Target Modulation
In the context of neurodegeneration, this scaffold is utilized to interrogate two primary signaling axes:
-
Primary Mechanism (Kinase Inhibition): Acts as a reversible, ATP-competitive inhibitor. The C2-amino and N1-pyrimidine nitrogen typically form a donor-acceptor hydrogen bond pair with the kinase hinge region (e.g., Met1947 in LRRK2). The tert-butyl group provides van der Waals contacts within the ATP-binding cleft, stabilizing the inactive conformation of the kinase.
-
Secondary Mechanism (Neuroinflammation): Similar to pyrimethamine, 2,4-diaminopyrimidines can modulate microglial activation states by inhibiting DHFR-dependent folate metabolism, reducing the secretion of pro-inflammatory cytokines (TNF-
, IL-6) in ALS and Alzheimer’s models.
Part 2: Experimental Workflows & Protocols
Application Note 1: Fragment-Based Screening for LRRK2 Binders
Context: Leucine-Rich Repeat Kinase 2 (LRRK2) mutations (e.g., G2019S) are the most common genetic cause of Parkinson's Disease. This protocol describes how to use 6-(Tert-butyl)pyrimidine-2,4-diamine as a probe to validate ATP-pocket binding.
Protocol A: Time-Resolved FRET (TR-FRET) Binding Assay
Objective: Determine the binding affinity (
Reagents:
-
Recombinant LRRK2 (G2019S mutation) GST-tagged.
-
Europium-labeled anti-GST antibody (Donor).
-
AlexaFluor™ 647-labeled Kinase Tracer (Acceptor).
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl
, 1 mM EGTA, 0.01% Brij-35. -
Test Compound: 6-(Tert-butyl)pyrimidine-2,4-diamine (10 mM DMSO stock).
Step-by-Step Methodology:
-
Preparation: Dilute the test compound in Assay Buffer to generate a 10-point dose-response curve (Range: 1 nM to 100
M). Final DMSO concentration must be <1%. -
Enzyme Mix: Prepare a solution of LRRK2 enzyme (5 nM final) and Eu-anti-GST antibody (2 nM final). Incubate for 15 minutes at Room Temperature (RT).
-
Tracer Addition: Add the fluorescent Kinase Tracer (concentration determined by tracer
, typically 10-50 nM). -
Reaction: Add 5
L of Compound solution + 5 L of Enzyme/Ab mix + 5 L of Tracer to a 384-well low-volume white plate. -
Incubation: Incubate for 60 minutes at RT in the dark to allow equilibrium binding.
-
Detection: Read fluorescence on a multimode plate reader (Excitation: 340 nm; Emission Donor: 615 nm; Emission Acceptor: 665 nm).
-
Analysis: Calculate the TR-FRET ratio (
). Plot signal vs. log[Compound] to determine .
Validation Criteria:
-
Z-Factor: > 0.7.
-
Control: Staurosporine (
~ 2-10 nM) must be included as a positive control.
Application Note 2: In Vitro Blood-Brain Barrier (BBB) Permeability
Context: For a neurodegenerative therapeutic, CNS penetration is non-negotiable. The tert-butyl group is designed to enhance this.
Protocol B: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)
Objective: Quantify the effective permeability (
Materials:
-
Donor Plate: 96-well filter plate (PVDF membrane, 0.45
m pore). -
Acceptor Plate: 96-well PTFE plate.
-
Lipid Solution: 2% (w/v) Porcine Brain Polar Lipid extract in Dodecane.
-
Buffer: PBS pH 7.4.
Step-by-Step Methodology:
-
Membrane Coating: Carefully apply 4
L of Lipid Solution to the PVDF membrane of the donor plate. Allow 5 minutes for solvent evaporation. -
Donor Preparation: Dilute 6-(Tert-butyl)pyrimidine-2,4-diamine to 10
M in PBS (Donor solution). -
Assembly:
-
Add 300
L of PBS to the Acceptor plate wells. -
Add 200
L of Donor solution to the Donor plate wells. -
Sandwich the plates (Donor on top of Acceptor).
-
-
Incubation: Incubate at 25°C for 18 hours in a humidity-saturated chamber (to prevent evaporation).
-
Quantification: Separate plates. Analyze the concentration of compound in both Donor and Acceptor wells using LC-MS/MS or UV-Vis spectroscopy (254 nm).
-
Calculation:
Where is acceptor concentration, is filter area, are volumes, is time.
Data Interpretation:
-
High Permeability:
cm/s (CNS penetrant). -
Low Permeability:
cm/s.
Part 3: Visualization of Signaling & Workflow
Diagram 1: LRRK2 Kinase Inhibition Pathway
This diagram illustrates the downstream effects of LRRK2 inhibition by the diaminopyrimidine scaffold in a dopaminergic neuron.
Caption: Mechanism of LRRK2 modulation. The scaffold inhibits the hyperactive kinase, preventing Rab10 phosphorylation and restoring lysosomal health.
Diagram 2: Experimental Screening Workflow
The logical flow from fragment identification to lead optimization.
Caption: Validated workflow for screening 6-(Tert-butyl)pyrimidine-2,4-diamine analogs for CNS indications.
Part 4: Data Summary & Reference Standards
Table 1: Physicochemical Properties of the Scaffold
| Property | Value | Relevance to Neurodegeneration |
| Molecular Weight | ~166.2 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant). |
| LogP (Calc) | ~1.8 - 2.1 | Optimal range for BBB penetration (1.5 - 3.0). |
| H-Bond Donors | 2 (Primary Amines) | Key interactions with Kinase Hinge region (Glu/Met residues). |
| H-Bond Acceptors | 2 (Pyrimidine N) | Interaction with Hinge backbone NH. |
| TPSA | ~52 Ų | < 90 Ų is preferred for CNS penetration. |
Table 2: Comparative Kinase Selectivity Potential
Note: Selectivity is determined by the R-groups added to the diamine core. The tert-butyl group specifically aids in selectivity against kinases with smaller gatekeeper residues.
| Target Kinase | Disease Indication | Mechanism |
| LRRK2 | Parkinson's Disease | Inhibition of G2019S mutant kinase activity. |
| DYRK1A | Alzheimer's / Down Syn. | Reduction of Tau hyperphosphorylation. |
| CDK5 | Alzheimer's / ALS | Prevention of excitotoxicity and Tau pathology. |
| DHFR | Neuroinflammation | Modulation of microglial cytokine release. |
References
-
LRRK2 Inhibition Strategies
- Title: LRRK2 Kinase Inhibitors in Parkinson's Disease.
- Source: Journal of Medicinal Chemistry.
-
URL:[Link] (General reference for Aminopyrimidine scaffolds in LRRK2).
-
Fragment-Based Discovery in CNS
- Title: Fragment-based drug discovery for the central nervous system.
- Source: Drug Discovery Today.
-
URL:[Link]
-
Blood-Brain Barrier Protocols
- Title: PAMPA-BBB: A high throughput method for screening CNS drug candid
- Source: N
-
URL:[Link]
-
Pyrimidines in Neurodegeneration
Disclaimer: 6-(Tert-butyl)pyrimidine-2,4-diamine is a research chemical.[2] All protocols described herein are for in vitro laboratory use only and are not approved for clinical application.
Sources
Application Note: High-Fidelity Suzuki-Miyaura Coupling of Pyrimidine Derivatives
Executive Summary: The Pyrimidine Paradox
Pyrimidines are "privileged scaffolds" in medicinal chemistry, forming the core of blockbuster kinase inhibitors (e.g., Imatinib, Dasatinib).[1] However, their incorporation via Suzuki-Miyaura coupling presents a distinct "Pyrimidine Paradox" :
-
As Electrophiles (Halides): The electron-deficient ring facilitates oxidative addition (even for chlorides) but makes the nitrogen atoms potent σ-donors that can poison the palladium catalyst.[1]
-
As Nucleophiles (Boronic Acids): The same electron deficiency makes pyrimidinyl-2-boronic acids notoriously unstable, prone to rapid protodeboronation before the catalytic cycle can engage.[1]
This guide moves beyond generic "Pd(PPh3)4" recipes.[1] It provides a logic-driven protocol using advanced precatalysts and stable boron surrogates to ensure reproducibility in drug discovery workflows.[1]
Mechanistic Intelligence
Understanding the failure modes is the first step to success.[1] Unlike benzene derivatives, pyrimidines introduce two specific catalytic sinks:[1]
-
The N-Coordination Trap: Pyrimidine nitrogens can displace phosphine ligands, forming inactive Pd(II)-N complexes.[1] This is mitigated by using bulky, electron-rich ligands (e.g., XPhos, tBuXPhos) that sterically prevent N-binding.[1]
-
The Protodeboronation Shunt: 2-Pyrimidineboronic acid is unstable.[1][2] Under basic conditions, the C-B bond hydrolyzes rapidly.[1] We solve this by using Potassium Trifluoroborates (R-BF3K) or MIDA Boronates , which release the active species slowly.[1]
Visual: The Pyrimidine Coupling Decision Tree
Figure 1: Strategic decision tree for selecting reaction conditions based on substrate geometry.
Optimization Matrix
Select your conditions based on the specific challenge of your substrate.[1]
| Variable | Recommendation | Scientific Rationale |
| Catalyst Source | Buchwald Precatalysts (G2/G3) | Rapidly generates active L-Pd(0) at low temp.[1] Avoids the induction period of Pd(OAc)2 where pyrimidines can coordinate.[1] |
| Ligand (Electrophile) | XPhos or BrettPhos | Excellent for aryl chlorides.[1] Large steric bulk prevents pyrimidine N-coordination.[1] |
| Ligand (Nucleophile) | RuPhos or CataCXium A | Specialized for stabilizing the transmetallation step with difficult boronates.[1] |
| Base | K3PO4 (2.0 M aq) | Buffered basicity minimizes hydrolysis of the pyrimidine ring while activating the boron species. |
| Solvent | 1,4-Dioxane or THF | High solubility for organic substrates; water miscibility ensures base transfer.[1] |
| Boron Species | R-BF3K (Trifluoroborate) | Mandatory for 2-pyrimidines. Prevents protodeboronation by releasing active boronic acid slowly.[1] |
Experimental Protocols
Protocol A: Coupling of Chloropyrimidines (The "Workhorse")
Use this when coupling a stable Aryl Boronic Acid with a Chloropyrimidine.
Reagents:
-
Substrate: 4-Chloropyrimidine derivative (1.0 equiv)
-
Partner: Aryl Boronic Acid (1.2 equiv)
-
Catalyst: XPhos Pd G2 (2 mol%) [CAS: 1310584-14-5][1]
-
Base: K3PO4 (0.5 M in water) (2.0 equiv)[1]
-
Solvent: THF (degassed)
Step-by-Step:
-
Setup: Charge a reaction vial equipped with a magnetic stir bar with the Chloropyrimidine (1.0 mmol), Aryl Boronic Acid (1.2 mmol), and XPhos Pd G2 (16 mg, 0.02 mmol).
-
Inerting: Seal the vial and purge with Nitrogen/Argon for 5 minutes.
-
Solvent Addition: Add degassed THF (4 mL) via syringe, followed by the K3PO4 solution (4 mL).
-
Reaction: Heat the block to 60°C . Note: Chloropyrimidines are reactive; high heat (100°C) often causes homocoupling or hydrolysis.[1]
-
Monitoring: Check TLC/LCMS at 1 hour. If conversion is <50%, raise temp to 80°C.
-
Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.
Protocol B: Coupling of Pyrimidine-Trifluoroborates (The "Difficult" Case)
Use this when the Pyrimidine is the nucleophile, specifically at the 2-position.
Reagents:
-
Substrate: Aryl Bromide/Chloride (1.0 equiv)
-
Partner: Potassium Pyrimidin-2-yltrifluoroborate (1.2 equiv)[1]
-
Catalyst: RuPhos Pd G3 (3 mol%) [CAS: 1447963-75-8][1]
-
Base: K2CO3 (3.0 equiv)
-
Solvent: Toluene / Water (3:1 ratio)
Step-by-Step:
-
Setup: To a microwave vial, add Aryl Halide (1.0 mmol), Pyrimidine-BF3K salt (1.2 mmol), RuPhos Pd G3 (25 mg, 0.03 mmol), and K2CO3 (415 mg, 3.0 mmol).
-
Inerting: Cap and evacuate/backfill with Argon (3 cycles).[1]
-
Solvent: Add Toluene (3 mL) and Water (1 mL). The biphasic system is crucial here to regulate the hydrolysis of the BF3K salt.[1]
-
Reaction: Heat to 100°C for 12-16 hours (conventional) or 120°C for 30 mins (Microwave).
-
Self-Validation:
-
Visual Check: Reaction should remain dark orange/brown.[1] If it turns clear with black precipitate (Pd black) early, the ligand has failed to protect the metal.[1]
-
LCMS:[1] Look for the mass of the de-boronated pyrimidine (usually M-H).[1] If this is the major byproduct, the temperature was too high or base concentration too low.[1]
-
Workflow Visualization
Figure 2: Standard experimental workflow for air-stable precatalyst coupling.
Troubleshooting & Quality Control
| Observation | Diagnosis | Corrective Action |
| Pd Black Formation | Catalyst decomposition ("Death").[1] Ligand is not bulky enough to prevent N-coordination.[1] | Switch to tBuXPhos or BrettPhos . Increase catalyst loading to 5 mol%. |
| Protodeboronation | The pyrimidine ring has lost the boron group (M-H observed in MS).[1] | CRITICAL: Switch from Boronic Acid to Trifluoroborate (BF3K) or MIDA ester . Lower temperature. |
| Homocoupling | Oxidative coupling of the boronic acid (Ar-Ar). | Degas solvents more rigorously (O2 promotes homocoupling).[1] Reduce catalyst loading. |
| No Reaction | Oxidative addition failure (common with 2-chloropyrimidines).[1] | Switch to XPhos Pd G2 . Ensure base is fully soluble or use a phase transfer catalyst (TBAB).[1] |
References
-
Buchwald Precatalysts G2/G3
-
Trifluoroborate Utility
-
Protodeboronation Mechanisms
-
Reaction Optimization
Sources
- 1. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]
- 4. Buchwald G6 Precatalysts: Oxidative Addition Complexes [sigmaaldrich.com]
- 5. acs.figshare.com [acs.figshare.com]
- 6. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Characterizing 6-(Tert-butyl)pyrimidine-2,4-diamine in Cell Signaling Research
Introduction: The Pyrimidine Scaffold as a Foundation for Kinase Inhibition
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous clinically approved drugs and research compounds, particularly in the realm of protein kinase inhibition. The structural versatility of pyrimidine derivatives allows for precise chemical modifications that can confer high potency and selectivity for specific kinase targets. Compounds based on a 2,4-diaminopyrimidine structure, for instance, have been explored as inhibitors of various kinases, playing roles in oncology, immunology, and inflammatory diseases.
The subject of this guide, 6-(Tert-butyl)pyrimidine-2,4-diamine, is a novel derivative whose specific biological activity and molecular targets are not yet extensively characterized in publicly available literature. The presence of the bulky tert-butyl group at the 6-position, combined with the 2,4-diamine substitutions, suggests potential for unique interactions within the ATP-binding pocket of protein kinases.
This document serves as a comprehensive guide for researchers and drug development professionals on how to approach the characterization of a novel pyrimidine derivative like 6-(Tert-butyl)pyrimidine-2,4-diamine. It provides a logical, field-proven workflow, from initial cell-based screening to target identification and mechanism of action studies. The protocols and insights herein are designed to be adaptable for the investigation of other novel small molecules.
Part 1: Initial Cellular Screening - A Broad-Based Approach
The first step in characterizing a novel compound is to assess its general effect on cell viability and proliferation across a panel of relevant cell lines. This initial screen helps to identify cell types that are sensitive to the compound and provides a preliminary indication of its potential therapeutic area.
Protocol 1: Cell Viability and Proliferation Assay (MTS/MTT)
This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC50) of a compound.
Principle: Metabolically active cells reduce tetrazolium salts (MTS or MTT) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of 6-(Tert-butyl)pyrimidine-2,4-diamine in DMSO. Create a serial dilution series (e.g., 100 µM to 0.01 µM) in cell culture medium.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the compound. Include a vehicle control (DMSO only) and an untreated control.
-
Incubation: Incubate the plate for a period relevant to the cell line's doubling time (typically 48-72 hours).
-
MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results as percent viability versus compound concentration. Use a non-linear regression model to calculate the IC50 value.
Data Presentation: Expected Output of Initial Screening
| Cell Line | Cancer Type | Putative Pathway Driver | IC50 of 6-(Tert-butyl)pyrimidine-2,4-diamine (µM) |
| A549 | Lung Cancer | KRAS | > 50 |
| MCF7 | Breast Cancer | ER+, PIK3CA | 15.2 |
| K562 | Leukemia (CML) | BCR-ABL | 5.8 |
| U87 | Glioblastoma | EGFR, PTEN | 22.1 |
This is example data and not based on actual experimental results for the specified compound.
Part 2: Elucidating the Mechanism of Action
Once a sensitive cell line is identified, the next phase is to determine the underlying molecular mechanism of the compound's effect.
Workflow for Mechanism of Action Studies
Caption: General workflow for characterizing a novel pyrimidine derivative.
Protocol 2: Western Blotting for Key Signaling Proteins
This protocol is used to assess the phosphorylation status of key proteins in a signaling pathway after treatment with the compound.
Principle: Western blotting uses antibodies to detect specific proteins that have been separated by size. Phospho-specific antibodies allow for the detection of activated (phosphorylated) proteins.
Step-by-Step Methodology:
-
Cell Lysis: Treat sensitive cells (e.g., K562) with 6-(Tert-butyl)pyrimidine-2,4-diamine at its IC50 concentration for various time points (e.g., 0, 15, 30, 60 minutes). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody against a phosphorylated protein of interest (e.g., phospho-STAT5, phospho-CrkL for CML).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.
Part 3: Target Identification and Validation
The ultimate goal is to identify the direct molecular target of the compound.
Hypothetical Signaling Pathway Modulation
Based on the known activity of other 2,4-diaminopyrimidine compounds, a plausible hypothesis is the inhibition of a tyrosine kinase.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Protocol 3: In Vitro Kinase Assay
This protocol directly measures the ability of the compound to inhibit the activity of a purified kinase.
Principle: The assay measures the transfer of phosphate from ATP to a substrate by a specific kinase. Inhibition of this process by the compound is quantified.
Step-by-Step Methodology:
-
Reagents:
-
Purified recombinant kinase (e.g., ABL1).
-
Kinase-specific substrate.
-
ATP.
-
6-(Tert-butyl)pyrimidine-2,4-diamine serial dilutions.
-
Kinase buffer.
-
-
Assay Setup: In a 384-well plate, combine the kinase, substrate, and compound at various concentrations.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Use a commercial kinase assay kit (e.g., ADP-Glo) to measure the amount of ADP produced, which is inversely proportional to kinase inhibition.
-
Data Analysis: Plot the kinase activity against the compound concentration to determine the in vitro IC50.
Conclusion and Future Directions
This guide provides a systematic framework for the initial characterization of a novel pyrimidine derivative, 6-(Tert-butyl)pyrimidine-2,4-diamine. By following this workflow, researchers can efficiently move from broad cellular screening to specific target identification and validation. The insights gained from these studies will be crucial in determining the therapeutic potential and future development of this and other novel compounds.
References
- 2,4-Diaminopyrimidine: An overview of a related chemical structure. China CAS No.156-81-0 | 2,4-Diaminopyrimidine Manufacturers and Factory.
- 2,4,6-Tri-tert-butylpyrimidine: Information on a related bulky pyrimidine deriv
- Pyrimidine Derivatives as Kinase Inhibitors: A patent describing pyrimidine derivatives as kinase inhibitors.
Troubleshooting & Optimization
Overcoming solubility issues with 6-(tert-butyl)pyrimidine-2,4-diamine in assays
This technical support guide is designed for researchers encountering solubility challenges with 6-(tert-butyl)pyrimidine-2,4-diamine . This molecule presents a classic medicinal chemistry paradox: a polar, basic "head" (the diamine pyrimidine) coupled with a highly lipophilic, bulky "tail" (the tert-butyl group).
Solubility Optimization & Assay Troubleshooting Guide[1]
Status: Active Molecule Class: Lipophilic Pyrimidine Diamine Key Challenge: Aqueous "Crash-out" (Precipitation) & Colloidal Aggregation
Executive Summary: The "Grease & Grit" Problem
6-(tert-butyl)pyrimidine-2,4-diamine is prone to a specific failure mode in biological assays known as kinetic precipitation . While the diamine motif offers hydrogen bonding potential, the bulky tert-butyl group at the C6 position drives the LogP (lipophilicity) up significantly.
When diluted from a concentrated DMSO stock (organic phase) into an aqueous assay buffer, the hydrophobic effect forces the tert-butyl groups to cluster, leading to:
-
Macro-precipitation: Visible solids that scatter light (False Positive in OD assays).
-
Colloidal Aggregation: Invisible nano-aggregates that sequester enzymes (Promiscuous Inhibition/False Positive).
Troubleshooting Decision Tree
Use this logic flow to diagnose and resolve your specific solubility issue.
Caption: Diagnostic workflow for isolating the root cause of insolubility, moving from simple concentration adjustments to advanced formulation strategies.
Common Issues & Solutions
Issue 1: The "Crash Out" (Visible Precipitation)
Symptom: Upon adding the DMSO stock to the media/buffer, the solution turns cloudy or a white pellet forms after centrifugation. Root Cause: The tert-butyl group creates a high energy cost for cavity formation in water. The compound crystallizes rapidly when DMSO concentration drops below a critical threshold (usually <5%). Solution: The "Intermediate Dilution" Step Do not pipette 100% DMSO stock directly into 100% aqueous buffer. This creates a local "shock" zone.
-
Prepare an Intermediate Stock in 50% DMSO / 50% Water (or Buffer).
-
Vortex immediately.
-
Pipette this intermediate into the final assay well.
-
Why this works: It creates a solvation gradient, preventing the rapid exclusion of the hydrophobic tail.
Issue 2: Promiscuous Inhibition (Enzyme Assays)
Symptom: The compound shows high potency (low IC50) against unrelated enzymes, but the activity disappears when you add albumin (BSA) or detergent. Root Cause: The molecule is forming colloids (micelle-like aggregates) that physically trap the enzyme, inhibiting it non-specifically. This is common for 6-substituted pyrimidines. Solution: The Detergent Challenge Add a non-ionic surfactant (0.01% Triton X-100 or 0.005% Tween-20) to your assay buffer before adding the compound.
-
If IC50 increases (potency drops): The original activity was an artifact of aggregation.
-
If IC50 remains stable: You have true, specific inhibition.
Issue 3: Cell Toxicity vs. Insolubility
Symptom: Cells die at high compound concentrations, but you aren't sure if it's on-target toxicity or "crystal stress" (physical damage to membranes from micro-crystals). Solution: HP-β-Cyclodextrin (HP-β-CD) Formulation DMSO is toxic to many cell lines at >0.5%. Replace DMSO with a Cyclodextrin carrier. The hydrophobic tert-butyl group fits inside the CD cavity, while the hydrophilic exterior interacts with the media.
Validated Protocols
Protocol A: Kinetic Solubility Determination (Do This First)
Determine the maximum concentration you can use before the compound crashes.
Materials:
-
10 mM Stock of 6-(tert-butyl)pyrimidine-2,4-diamine in DMSO.
-
PBS (pH 7.4).
-
96-well UV-transparent plate.
Steps:
-
Prepare Dilutions: Create a concentration range (e.g., 100 µM to 1 µM) in PBS containing a constant 1% DMSO.
-
Incubate: Shake at room temperature for 90 minutes.
-
Read Absorbance: Measure OD at 620 nm (turbidity) and 280 nm (compound absorbance).
-
Analysis:
-
A spike in OD620 indicates precipitation.
-
The "Kinetic Solubility Limit" is the highest concentration before the OD620 spike.
-
Rule of Thumb: Do not run bioassays above this concentration.
-
Protocol B: Cyclodextrin Complexation (For Cell Assays)
Use this when DMSO causes toxicity or fails to solubilize the compound.
Reagents:
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) [Sigma or similar].
-
Milli-Q Water.
Method:
-
Prepare a 20% (w/v) HP-β-CD stock solution in water. Filter sterilize (0.22 µm).
-
Weigh solid 6-(tert-butyl)pyrimidine-2,4-diamine.
-
Add the 20% CD solution to the solid to achieve a target concentration of 1–5 mM.
-
Sonication (Critical): Sonicate in a water bath for 30–60 minutes at 37°C. The solution should turn clear.
-
Dilution: Dilute this stock directly into cell culture media. The CD keeps the compound soluble without the toxicity of DMSO.
Protocol C: pH-Dependent Solubilization
Leveraging the basicity of the diamine.
Theory: The pyrimidine nitrogens can be protonated.[1] The pKa of the most basic nitrogen is likely near 7.0–7.4. Adjustment:
-
If your assay tolerates it, lower the buffer pH to 6.0 or 6.5 .
-
At pH 6.0, the molecule is predominantly protonated (cationic), drastically increasing aqueous solubility compared to pH 7.4 or 8.0 (neutral/lipophilic).
Data Summary: Solvent Compatibility
| Solvent / Additive | Solubility Rating | Biological Compatibility | Recommendation |
| 100% DMSO | High (>50 mM) | Low (Toxic >1%) | Use for storage stocks only. |
| Ethanol | Moderate | Low (Volatile/Toxic) | Not recommended for 96-well plates. |
| PBS (pH 7.4) | Very Low (<50 µM) | High | Prone to precipitation. |
| PBS (pH 6.0) | Moderate | Medium | Good for short-term enzymatic assays. |
| 20% HP-β-CD | High (>5 mM) | High | Best for cell-based assays. |
| 0.01% Triton X-100 | Moderate | Medium | Essential for enzyme assays. |
Mechanism of Interference
Understanding why the assay fails is crucial for defending your data.
Caption: Mechanism of "Promiscuous Inhibition." The hydrophobic tert-butyl tails cluster to hide from water, forming a surface that adsorbs proteins non-specifically.
Frequently Asked Questions (FAQs)
Q: Can I use heat to dissolve the compound in PBS? A: No. While heat might temporarily dissolve the compound, it creates a supersaturated solution. As soon as it cools to room temperature (or 37°C) in the plate, it will precipitate, likely causing massive variation between wells. Always dissolve in a carrier (DMSO/CD) first.
Q: My IC50 shifts 10-fold when I change enzyme concentration. Why? A: This is a hallmark of aggregation-based inhibition . If the compound forms colloids, the inhibition depends on the ratio of [Colloid Surface Area] to [Enzyme]. Increasing enzyme concentration saturates the colloid surface, leaving free enzyme and making the compound appear less potent. This confirms you have a solubility artifact, not a true inhibitor.
Q: Why does the compound dissolve in DMSO but precipitate immediately in water? A: This is the "Brick Dust" vs. "Grease Ball" distinction. This molecule is a "Grease Ball" (lipophilic). DMSO interacts well with the lipophilic tail. Water forms an ordered cage around the tert-butyl group (entropic penalty), forcing the molecules to aggregate to minimize water contact.
References
-
Di, L., & Kerns, E. H. (2006).[2][3] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.
-
Shoichet, B. K. (2006). Screening in a spirit of false discovery. Nature Chemical Biology.
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
-
Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan-assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry.
Sources
Troubleshooting guide for 6-(tert-butyl)pyrimidine-2,4-diamine experiments
Technical Support Center: 6-(tert-butyl)pyrimidine-2,4-diamine
Welcome to the technical support guide for experiments involving 6-(tert-butyl)pyrimidine-2,4-diamine. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered when working with this sterically hindered diaminopyrimidine scaffold. The 2,4-diaminopyrimidine core is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutic agents due to its hydrogen bonding capabilities that can mimic the adenine hinge-binding motif.[1][2][3] The introduction of a tert-butyl group at the 6-position introduces unique challenges and properties that require careful consideration in experimental design.
This guide provides in-depth, experience-driven advice in a direct question-and-answer format, focusing on the "why" behind the troubleshooting steps to empower you to resolve issues effectively.
Section 1: Synthesis & Purification
This section addresses common hurdles in the chemical synthesis and subsequent purification of 6-(tert-butyl)pyrimidine-2,4-diamine.
Q1: My synthesis of 6-(tert-butyl)pyrimidine-2,4-diamine is resulting in a low yield. What are the likely causes and how can I optimize the reaction?
A1: Low yields in the synthesis of substituted pyrimidines often trace back to suboptimal reaction conditions, reactant purity, or steric hindrance from the bulky tert-butyl group.[4][5] A common synthetic route involves the condensation of a β-ketoester with guanidine or the substitution of a pre-functionalized pyrimidine, such as 2,4-diamino-6-chloropyrimidine.[6][7]
Causality & Troubleshooting Steps:
-
Incomplete Reaction: The steric bulk of the tert-butyl group can significantly slow down reaction kinetics compared to smaller substituents.
-
Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC).[4][5] If starting material is still present after the initially planned reaction time, consider extending the reflux or reaction time. A moderate increase in temperature may also be beneficial, but be cautious of potential side-product formation.[4]
-
-
Suboptimal Catalyst or Reagents: The choice of catalyst and base is critical, especially when dealing with sterically demanding substrates.
-
Solution: If using a palladium-catalyzed cross-coupling reaction to introduce the tert-butyl group, ensure the catalyst and ligands are appropriate for hindered substrates. For condensation reactions, the purity and stoichiometry of the condensing agents (e.g., sodium ethoxide) are paramount. Ensure all reactants are of high purity, as impurities can inhibit the reaction.[5]
-
-
Poor Solubility of Reactants: If reactants are not fully solubilized, the reaction will be inefficient.
Troubleshooting Workflow: Low Synthetic Yield
Below is a logical workflow to diagnose and resolve low-yield issues in your synthesis.
Caption: Troubleshooting workflow for low synthetic yield.
Q2: What is the most effective method for purifying 6-(tert-butyl)pyrimidine-2,4-diamine?
A2: The choice of purification method depends on the nature of the impurities and the required final purity. The most common and effective methods are flash column chromatography and recrystallization.[9]
-
Flash Column Chromatography: This is the most versatile method for separating the target compound from both more polar and less polar impurities.[9]
-
Stationary Phase: Standard silica gel is typically effective.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane (DCM) in methanol is a good starting point. The polarity will need to be optimized based on TLC analysis. Due to the two amino groups, the compound will be quite polar, likely requiring a polar solvent system.
-
-
Recrystallization: If the crude product is of reasonable purity (>85-90%), recrystallization is an excellent and cost-effective method to obtain highly pure material.[9]
| Parameter | Flash Column Chromatography | Recrystallization |
| Best For | Complex mixtures with multiple impurities | Removing minor impurities from a mostly pure product |
| Typical Solvents | Hexane/Ethyl Acetate, DCM/Methanol | Ethanol, Methanol, Ethyl Acetate/Hexane |
| Yield | Can be lower due to losses on the column | Generally higher if optimized |
| Scalability | Good for small to medium scale | Excellent for large scale |
Section 2: Characterization & Stability
Proper characterization is essential to confirm the identity and purity of your compound, while understanding its stability is crucial for reliable experimental results.
Q1: What are the expected spectral data (¹H NMR, ¹³C NMR) for 6-(tert-butyl)pyrimidine-2,4-diamine, and how do I interpret them?
A1: The spectral data will be characteristic of the substituted diaminopyrimidine core.
-
¹H NMR (in DMSO-d₆):
-
tert-Butyl Protons: A sharp singlet at approximately δ 1.2-1.4 ppm, integrating to 9 protons.
-
Pyrimidine Ring Proton (H5): A singlet between δ 5.5-6.0 ppm. The exact shift can vary based on the solvent and concentration.
-
Amine Protons (NH₂): Two broad singlets, one for each amino group, typically between δ 5.8-6.8 ppm.[6] These peaks may exchange with D₂O.
-
-
¹³C NMR (in DMSO-d₆):
-
tert-Butyl Quaternary Carbon: A peak around δ 35-40 ppm.
-
tert-Butyl Methyl Carbons: A peak around δ 28-30 ppm.
-
Pyrimidine Carbons: Expect four distinct peaks in the aromatic region (δ 80-170 ppm). The carbon attached to the tert-butyl group (C6) will be significantly upfield compared to the others. The C2 and C4 carbons attached to the amino groups will be downfield. Based on data for the parent 2,4-diaminopyrimidine, C2 and C4 are typically around δ 166-167 ppm, C6 around δ 161 ppm, and C5 around δ 83 ppm.[10][11]
-
Mass Spectrometry (MS):
-
ESI-MS (+): Expect to see the protonated molecular ion [M+H]⁺. For C₈H₁₄N₄, the expected mass is approximately 167.12.
Q2: My compound appears to degrade upon storage. What are the optimal storage conditions?
A2: 2,4-Diaminopyrimidine derivatives can be susceptible to oxidation and hydrolysis over time, especially if impure. The amino groups can darken upon exposure to air and light.
-
Short-Term Storage: Store the solid compound in a tightly sealed vial in a desiccator at 4°C.
-
Long-Term Storage: For maximum stability, store the solid under an inert atmosphere (argon or nitrogen) at -20°C, protected from light.
-
Solution Storage: Stock solutions, especially in DMSO, should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Section 3: Biological Assays & Screening
The transition from a pure compound to a biological assay introduces a new set of challenges, primarily related to solubility and potential assay artifacts.
Q1: How do I prepare a stock solution of 6-(tert-butyl)pyrimidine-2,4-diamine for biological assays? What is the best solvent?
A1: The standard solvent for preparing high-concentration stock solutions of small molecules for screening is Dimethyl Sulfoxide (DMSO) .[12]
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Weigh Compound: Accurately weigh a precise amount of your purified compound (e.g., 1.66 mg).
-
Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., for 1.66 mg, add 1 mL for a 10 mM stock).
-
Dissolution: Vortex thoroughly. Gentle warming (to ~30°C) or sonication can be used to aid dissolution if necessary.[8]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
| Solvent | Use Case | Pros | Cons |
| DMSO | Primary high-concentration stock | High solubilizing power for many organic molecules | Can be toxic to cells at >0.5-1% v/v; may precipitate when diluted in aqueous buffer |
| Ethanol/Methanol | Alternative stock solvent | Less toxic to cells than DMSO | Lower solubilizing power for some compounds |
| DMF | Specialized applications | High solubilizing power | Higher toxicity than DMSO |
Q2: My compound shows poor solubility in aqueous assay buffers after dilution from a DMSO stock. How can I improve this?
A2: This is a very common problem, as many lipophilic compounds precipitate when the DMSO concentration drops upon dilution into aqueous media.[13]
Troubleshooting Steps:
-
Lower the Final Compound Concentration: The simplest solution is to test at lower concentrations where the compound remains soluble.
-
Use Co-solvents: Including a small percentage of a water-miscible organic solvent in your final assay buffer can improve solubility. However, this must be validated to ensure it doesn't affect the biological assay itself.[13]
-
pH Adjustment: The diaminopyrimidine scaffold is basic (predicted pKa ~7.8).[14] Lowering the pH of the assay buffer (e.g., to pH 6.5-7.0) will protonate the amino groups, increasing aqueous solubility. You must confirm that the assay target (e.g., enzyme, receptor) is active and stable at the adjusted pH.[8]
-
Incorporate Surfactants or Cyclodextrins: For particularly challenging compounds, non-ionic surfactants like Tween-20 or encapsulating agents like cyclodextrins can be used at low concentrations to maintain solubility. This is an advanced technique and requires extensive validation.
Potential for Assay Interference
It is critical to be aware that small molecules can interfere with assay technologies, leading to false-positive or false-negative results. The diagram below illustrates common interference mechanisms in fluorescence-based assays.
Caption: Potential mechanisms of small molecule assay interference.
To mitigate these risks, always run counter-screens, such as testing the compound in the assay buffer without the biological target, to check for autofluorescence or other artifacts.
References
- BenchChem. (2025). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
- BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
- ChemicalBook. (n.d.). 6-(TERT-BUTYL)PYRIMIDINE-2,4-DIAMINE | 175137-26-5.
- St-Gelais, M., et al. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
- ResearchGate. (n.d.). 1 HNMR spectrum of the synthesised 2,4-diaminopyrimidine-5-carbonitrile.
- Reddit. (2019). Problems Inherent Within Pharmacological and Biological Assays.
- PMC. (2025). In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors.
- Chem-Impex. (n.d.). 2,4-Diaminopyrimidine.
- BenchChem. (2025).
- SpectraBase. (n.d.). 2,4-Diamino-pyrimidine - Optional[13C NMR] - Chemical Shifts.
- MDPI. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities.
- ResearchGate. (2017). (PDF) Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities.
- ResearchGate. (2025). (PDF)
- PMC. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities.
Sources
- 1. In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. spectrabase.com [spectrabase.com]
- 12. researchgate.net [researchgate.net]
- 13. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 6-(TERT-BUTYL)PYRIMIDINE-2,4-DIAMINE | 175137-26-5 [amp.chemicalbook.com]
Technical Support Center: Ensuring the Stability of 6-(tert-butyl)pyrimidine-2,4-diamine
Welcome to the technical support center for 6-(tert-butyl)pyrimidine-2,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound. By understanding the potential degradation pathways and implementing proper handling and storage protocols, you can ensure the integrity of your experiments and the reliability of your results.
Introduction
6-(tert-butyl)pyrimidine-2,4-diamine is a key building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other therapeutic agents. The stability of this compound is paramount for reproducible experimental outcomes. This guide will address common questions and troubleshooting scenarios related to its degradation, grounded in the chemical principles of pyrimidine chemistry and the influence of its specific substituents.
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental factors that can cause the degradation of 6-(tert-butyl)pyrimidine-2,4-diamine?
A1: The primary environmental factors that can lead to the degradation of 6-(tert-butyl)pyrimidine-2,4-diamine are exposure to acidic or alkaline conditions, strong oxidizing agents, and, to a lesser extent, high temperatures and prolonged exposure to UV light. The 2,4-diaminopyrimidine core is susceptible to hydrolysis, and the entire molecule can be targeted by oxidation.
Q2: How does the tert-butyl group at the 6-position influence the stability of the molecule?
A2: The bulky tert-butyl group at the 6-position is expected to provide significant steric hindrance. This steric bulk can physically block the approach of reactants, such as water or oxidizing agents, to the pyrimidine ring. This likely enhances the overall stability of the molecule compared to unsubstituted 2,4-diaminopyrimidine by slowing down potential degradation reactions.
Q3: Which of the two amino groups (at C2 and C4) is more susceptible to degradation?
A3: Based on studies of similar 2,4-diaminopyrimidine systems, the 4-amino group is generally more susceptible to hydrolysis under both acidic and alkaline conditions, leading to the formation of a 4-oxo derivative. The 2-amino group is typically more resistant to hydrolysis.
Q4: What are the visual or analytical signs that my sample of 6-(tert-butyl)pyrimidine-2,4-diamine may have degraded?
A4: Visually, degradation may be indicated by a change in color (e.g., yellowing or browning of a previously white or off-white solid) or a change in the physical state of the compound. Analytically, the most reliable way to detect degradation is through chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). The appearance of new peaks or spots in the chromatogram, alongside a decrease in the area of the main peak corresponding to the parent compound, is a clear indication of degradation. Mass spectrometry (MS) can be used to identify the mass of the degradation products.
Troubleshooting Guide
Issue 1: I suspect my stored solid sample of 6-(tert-butyl)pyrimidine-2,4-diamine has degraded.
| Potential Cause | Troubleshooting Action | Preventative Measures |
| Improper Storage Conditions | Analyze a small portion of the sample by HPLC or TLC to check for the presence of impurities. Compare the chromatogram to that of a fresh or reference sample. | Store the compound in a tightly sealed, opaque container in a cool, dry, and dark place. A desiccator at room temperature or refrigerated conditions (2-8 °C) is recommended.[1][2] |
| Exposure to Moisture | If the sample appears clumpy or discolored, it may have absorbed moisture. Dry the sample under vacuum and re-analyze. | Always handle the compound in a low-humidity environment, such as a glove box or a fume hood with a dry nitrogen stream. |
| Exposure to Light | Photodegradation can occur with prolonged exposure to UV light. Analyze the sample by HPLC to assess purity. | Store the compound in an amber vial or a container that blocks UV light.[2][3] |
Issue 2: My compound appears to be degrading in solution during my experiments.
| Potential Cause | Troubleshooting Action | Preventative Measures |
| Acidic or Basic Conditions | The 4-amino group is susceptible to hydrolysis in strong acidic or basic solutions. If your experimental conditions are not neutral, this is a likely degradation pathway. Analyze your reaction mixture over time by HPLC to monitor for the appearance of degradation products. | If possible, adjust the pH of your solution to be as close to neutral as possible. If acidic or basic conditions are required, prepare the solution fresh and use it immediately. Consider running the reaction at a lower temperature to slow the rate of degradation. |
| Presence of Oxidizing Agents | The pyrimidine ring can be susceptible to oxidation. If your reaction medium contains oxidizing agents, this could be the cause of degradation. | Avoid the use of strong oxidizing agents if possible. If they are necessary for your reaction, add the 6-(tert-butyl)pyrimidine-2,4-diamine to the reaction mixture last and keep the reaction time as short as possible. |
| Solvent Instability | Certain reactive solvents could potentially lead to degradation over time. | Use high-purity, anhydrous solvents. Prepare solutions fresh for each experiment and avoid long-term storage of the compound in solution. |
Experimental Protocols
Protocol 1: Recommended Storage and Handling
-
Storage: Store solid 6-(tert-butyl)pyrimidine-2,4-diamine in a tightly sealed, amber glass vial. Place the vial inside a desiccator containing a suitable desiccant at room temperature (15-25°C). For long-term storage, refrigeration at 2-8°C is recommended.[1][2]
-
Handling: When weighing and handling the solid, do so in an environment with controlled humidity. Use a fume hood to avoid inhalation of fine particles. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solution Preparation: Prepare solutions fresh for each use. Use high-purity, anhydrous solvents. If the solution is not used immediately, it should be stored at a low temperature and protected from light.
Protocol 2: Forced Degradation Study to Identify Potential Degradants
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[4][5][6]
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M hydrochloric acid. Heat the solution at 60°C for 24-48 hours.
-
Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M sodium hydroxide. Heat the solution at 60°C for 24-48 hours.
-
Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide. Keep the solution at room temperature for 24-48 hours.
-
Thermal Degradation: Place the solid compound in a hot air oven at 80°C for 48 hours.
-
Photodegradation: Expose the solid compound to UV light (254 nm) and visible light for an extended period, following ICH Q1B guidelines.[3]
-
Analysis: After exposure to each stress condition, analyze the samples by HPLC-UV and HPLC-MS to separate and identify any degradation products.
Visualizing Degradation Pathways and Workflows
Potential Degradation Pathways
Caption: Potential degradation pathways for 6-(tert-butyl)pyrimidine-2,4-diamine.
Experimental Workflow for Stability Testing
Caption: Workflow for conducting a forced degradation study.
References
- Loba Chemie. (2019). PYRIMIDINE 99% MSDS.
- Procházková, E., et al. (2012). Determination of the antioxidative activity of substituted 5-aminopyrimidines. Free Radical Research, 46(1), 61-7.
- Papanastasiou, I., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(9), 3913.
- Kumar, V., & Singh, R. (2018). Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology, 11(9), 4148-4153.
- Yilmaz, H. (2021). Forced Degradation Studies to Assess the Stability of a Janus Kinase Inhibitor Using RPLC Method. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(2), 521-534.
- CeMM Research Center for Molecular Medicine of the Austrian Academy of Sciences. (2023).
- Qiu, F., & Norwood, D. L. (2017).
- Yilmaz, H. (2021). Forced Degradation Studies to Assess the Stability of a Janus Kinase Inhibitor Using RPLC Method. Dergipark.
- The University of Dundee. (2018).
- Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
- Zhang, Y., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(9), 1475.
- Bioorganic & Medicinal Chemistry Letters. (2011).
- Golla, V. M., et al. (2023). LC-HRMS and NMR studies for characterization of forced degradation impurities of ponatinib, a tyrosine kinase inhibitor, insights into in-silico degradation and toxicity profiles. Journal of Pharmaceutical and Biomedical Analysis, 227, 115280.
- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version.
- Wróbel, D., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(20), 11011.
- The Joint Commission. (n.d.).
- ResearchGate. (2015). Discovery and SAR of 6-Alkyl-2,4-diaminopyrimidines as Histamine H-4 Receptor Antagonists.
- ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B.
- ResearchGate. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities.
- Liu, X., et al. (2007). Theoretical studies on pyrimidine substituent derivatives as dual inhibitors of AP-1 and NF-kappaB. Journal of Molecular Modeling, 13(6-7), 749-762.
- Sigma-Aldrich. (n.d.). 2,4,6-Tri-tert-butylpyrimidine 97%.
- Wyatt, P. G., et al. (2018). 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease. Bioorganic & Medicinal Chemistry Letters, 28(17), 2853-2857.
- Journal of Enzyme Inhibition and Medicinal Chemistry. (2024).
- Zaera Research Group. (n.d.).
- Organic Syntheses. (n.d.). 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE.
- Zamann Pharma Support GmbH. (n.d.).
- Costanzi, E., et al. (2023).
- Needle.Tube. (n.d.). Proper Storage and Management of Lab Reagents: Guidelines and Best Practices in Hospital Settings.
- ResearchGate. (2019). Synthesis of 13 [a] TTBP : 2,4,6‐tri‐tert‐butylpyrimidine,....
- Vulcanchem. (n.d.). 6-Tert-butylpyridine-2,3-diamine.
- Vora, M., et al. (2021). Interaction of 2,4-Diaminopyrimidine-Containing Drugs Including Fedratinib and Trimethoprim with Thiamine Transporters. The Journal of Pharmacology and Experimental Therapeutics, 379(1), 57-65.
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Technical Support Center: Navigating the Common Pitfalls in Handling Pyrimidine Compounds
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with pyrimidine compounds. As a Senior Application Scientist, I've compiled this guide to address the most common challenges encountered in the lab, from synthesis to storage. Our goal is to provide you with not just solutions, but also the underlying principles to empower your research and development.
I. Synthesis of Pyrimidine Derivatives: Troubleshooting and Optimization
The synthesis of pyrimidine derivatives is a cornerstone of many research projects, yet it can be fraught with challenges leading to low yields and unexpected side products. This section provides troubleshooting guidance for some of the most common synthetic routes.
Biginelli Reaction: Unexpected Byproducts and Low Yields
The Biginelli reaction, a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), is widely used but can be prone to issues.
Question: My Biginelli reaction is yielding a fluorescent yellow byproduct instead of the expected DHPM. What is happening and how can I prevent it?
Answer: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[1] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (from the decomposition of urea at higher temperatures), creating a competing reaction pathway.[1]
Troubleshooting Steps:
-
Reaction Temperature: The Hantzsch pathway is favored at higher temperatures. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[1]
-
Catalyst Choice: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. It is recommended to screen different catalysts, such as Lewis acids (e.g., FeCl₃, ZnCl₂) or lanthanide triflates, and optimize their concentration for your specific substrates.[2]
-
Order of Addition: Adding the urea last may, in some cases, help to minimize its decomposition into ammonia.[1]
Question: I'm observing a significant amount of unreacted starting materials in my Biginelli reaction, leading to a low yield. What are the likely causes and solutions?
Answer: Low conversion in the Biginelli reaction can be attributed to several factors, including catalyst inefficiency, suboptimal reaction conditions, or issues with reactant purity.[1][2]
Troubleshooting Steps:
-
Catalyst Activity: Ensure your catalyst is active. If you are using a reusable catalyst, it may need regeneration. For Brønsted acid catalysts like HCl, confirm that the concentration is appropriate.[1]
-
Reaction Time and Temperature: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion. It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC).[1][2]
-
Solvent Selection: The polarity of the solvent can significantly impact the reaction rate and yield, with polar solvents generally being preferred.[2] Experimenting with different solvents like ethanol, acetonitrile, or even solvent-free conditions can lead to improved outcomes.[2]
-
Purity of Reagents: Impurities in the aldehyde, β-ketoester, or urea can inhibit the reaction. Ensure all starting materials are of high purity.[2]
Workflow for Troubleshooting Biginelli Reactions
Caption: A decision-making workflow for troubleshooting common issues in the Biginelli reaction.
Pinner Synthesis: Challenges in Cyclization
The Pinner synthesis is a versatile method for preparing substituted pyrimidines, but the cyclization step can be challenging.
Question: My Pinner synthesis is resulting in a low yield of the desired pyrimidine, with a complex mixture of byproducts. What are the common side reactions?
Answer: Side reactions in the Pinner synthesis can arise from the self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material, or incomplete cyclization.[1]
Troubleshooting Steps:
-
Amidine Quality: Use freshly prepared or purified amidine hydrochloride, as amidines can be hygroscopic and may hydrolyze over time.[1]
-
Anhydrous Conditions: Ensure strictly anhydrous conditions, as water can lead to the hydrolysis of intermediates and starting materials.[1]
-
Base Selection: The choice and stoichiometry of the base (e.g., sodium ethoxide, potassium carbonate) are crucial for promoting the desired cyclization while minimizing side reactions.[1]
-
Reaction Temperature: The optimal temperature will depend on the specific substrates. Monitor the reaction by TLC to avoid decomposition at excessively high temperatures.[1]
II. Purification of Pyrimidine Compounds: Overcoming Challenges
The purification of pyrimidine derivatives can be a significant hurdle, especially for polar compounds.
Question: My polar pyrimidine derivative shows poor or no retention on a standard C18 reversed-phase HPLC column. What can I do?
Answer: This is a common issue as traditional reversed-phase chromatography (RPC) relies on hydrophobic interactions, which are minimal with highly polar compounds.[3] Consequently, these analytes often elute in or near the void volume.[3]
Troubleshooting Chromatographic Purification:
| Technique | Principle | Application Notes |
| Normal-Phase Chromatography | Separation based on polarity, using a polar stationary phase (e.g., silica) and a non-polar mobile phase. | Use TLC to determine an appropriate mobile phase. The ideal system should give the target compound an Rf of approximately 0.2-0.4.[3] |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | A variation of normal-phase chromatography that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of water. | Particularly effective for very polar compounds that are poorly retained in reversed-phase. |
| Ion-Exchange Chromatography (IEC) | Separates molecules based on their net charge. | Useful for pyrimidine derivatives with ionizable functional groups. |
Question: My polar pyrimidine derivative "oils out" of the solution instead of forming crystals during recrystallization. What should I do?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice.[3] This can happen if the solution is supersaturated at a temperature above the compound's melting point or in the presence of impurities.[3]
Troubleshooting Recrystallization:
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional solvent to reduce the supersaturation.[3]
-
Slow Cooling: Allow the solution to cool slowly to encourage the formation of an ordered crystal lattice.
-
Solvent System: If a single solvent is not suitable, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be employed.
-
Vapor Diffusion: Dissolve your compound in a "good" solvent in a small open vial. Place this vial inside a larger, sealed container that contains a "poor" solvent. The vapor from the "poor" solvent will slowly diffuse into the "good" solvent, reducing the compound's solubility and inducing crystallization.[3]
III. Solubility of Pyrimidine Compounds: A Critical Parameter
The solubility of pyrimidine compounds is a critical factor in their synthesis, purification, and biological application.
Question: What are the key factors influencing the solubility of pyrimidine compounds?
Answer: The solubility of pyrimidines is influenced by several factors, primarily temperature and pH.[4]
-
Temperature: Generally, the solubility of pyrimidine derivatives increases with temperature.[4][5]
-
pH and Ionization: The pyrimidine ring is weakly basic. In acidic conditions (lower pH), the nitrogen atoms can become protonated, leading to the formation of a more soluble salt.[6] Conversely, if the compound has acidic functional groups, increasing the pH can enhance solubility.[6]
-
Solvent: Pyrimidine itself is moderately soluble in water and highly soluble in many organic solvents like alcohols and ether.[4] The solubility of derivatives will depend on their specific functional groups.
Troubleshooting Workflow for Poorly Soluble Pyrimidine Derivatives
Caption: A decision tree for addressing solubility challenges with pyrimidine derivatives.[7]
IV. Stability and Storage of Pyrimidine Compounds
The stability of pyrimidine compounds is crucial for obtaining reliable experimental results and ensuring their shelf-life.
Question: What are the recommended storage conditions for pyrimidine derivatives, especially reactive ones?
Answer: The stability of pyrimidine compounds is influenced by temperature, moisture, and light.[8] For reactive intermediates like 2-(Chloromethyl)pyrimidine hydrochloride, long-term storage at -20°C in a tightly sealed container is recommended to prevent moisture ingress.[8] Some suppliers also suggest storage at 4°C.[8] Under these conditions, the compound can be stable for at least four years.[8]
General Storage Recommendations:
| Condition | Recommendation | Rationale |
| Temperature | Store at low temperatures (-20°C or 4°C) as specified by the supplier. | To slow down potential degradation reactions. |
| Moisture | Store in a tightly sealed container in a dry environment.[8] | Many pyrimidine derivatives are hygroscopic and can hydrolyze.[1] |
| Light | Protect from light. | Photochemical reactions have been observed for some substituted pyrimidines.[9] |
| Atmosphere | For particularly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) may be necessary. | To prevent oxidation. |
Question: Some of my pyrimidine compounds are hygroscopic. How can I handle them effectively?
Answer: Hygroscopic compounds readily absorb moisture from the atmosphere, which can lead to degradation and handling difficulties.[10]
Best Practices for Handling Hygroscopic Pyrimidines:
-
Controlled Environment: Handle the compound in a glove box or a room with controlled low humidity.
-
Appropriate Containers: Use tightly sealed containers. For frequently accessed large containers, consider transferring smaller aliquots to separate vials to minimize exposure of the bulk material.
-
Use of Desiccants: Place desiccant pouches inside the storage container, ensuring they do not come into direct contact with the compound.[11]
-
Rapid Handling: Minimize the time the container is open to the atmosphere.
V. Safety Precautions for Handling Pyrimidine Compounds
As with all chemicals, proper safety procedures are paramount when working with pyrimidine derivatives.
Question: What are the essential safety precautions I should take when handling pyrimidine compounds?
Answer: Always consult the Safety Data Sheet (SDS) for the specific pyrimidine compound you are working with. General safety guidelines include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[12][13] For volatile or dusty compounds, a respirator may be necessary.[12]
-
Ventilation: Handle pyrimidine compounds in a well-ventilated area, preferably within a chemical fume hood.[13][14]
-
Handling: Avoid contact with skin and eyes.[12][13] Use non-sparking tools and prevent the build-up of electrostatic charge, as some pyrimidines are flammable.[13]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[12]
-
Spills: In case of a spill, evacuate the area and follow the cleanup procedures outlined in the SDS. Generally, this involves collecting the spilled material and placing it in a sealed container for disposal.[13][14]
-
Disposal: Dispose of waste according to institutional and local regulations.[14]
Workflow for Safe Handling of Pyrimidine Compounds
Caption: A general workflow for the safe handling of pyrimidine compounds in a laboratory setting.
References
- Troubleshooting unexpected side reactions in pyrimidine synthesis - Benchchem. (n.d.).
- Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis - Benchchem. (n.d.).
- Pyrimidine - Solubility of Things. (n.d.).
- PYRIMIDINE 99% MSDS CAS-No.: 289-95-2 MSDS - Loba Chemie. (2019, January 28).
- Pyrimidine - Safety Data Sheet - ChemicalBook. (n.d.).
- Technical Support Center: Troubleshooting Low Solubility of Pyrimidine-Based Compounds - Benchchem. (n.d.).
- Technical Support Center: Purification of Polar Pyrimidine Derivatives - Benchchem. (n.d.).
- An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride - Benchchem. (n.d.).
- Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives - Benchchem. (n.d.).
- Personal protective equipment for handling Pyrimidine, 4,6-diethoxy- - Benchchem. (n.d.).
- Pyrimidine - Wikipedia. (n.d.).
- Solubility of pyrimidine derivatives in different organic solvents at different temperatures. (2024, January 13).
- Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. (2019, November 19).
- Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Pyrimidine - Wikipedia [en.wikipedia.org]
- 10. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. lobachemie.com [lobachemie.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Analytical challenges in the characterization of pyrimidine derivatives
Technical Support Center: Pyrimidine Derivative Characterization Status: Active | Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Analytical Challenges in Pyrimidine Chemistry
Welcome to the Advanced Support Hub
I am Dr. Aris, Senior Application Scientist. You are likely here because pyrimidine derivatives—the foundational scaffolds of oncology drugs (e.g., 5-Fluorouracil, Gemcitabine) and antivirals—are failing standard analytical workflows.
These heterocycles present a "Perfect Storm" of analytical difficulty:
-
High Polarity: They refuse to retain on standard C18 columns.
-
Tautomerism: They shapeshift in solution, causing NMR peak broadening.
-
Ionization Issues: They suffer from signal suppression or excessive adduct formation in LC-MS.
Below are the specific troubleshooting modules designed to resolve these failures.
Module 1: Chromatography & Separation (HPLC/UPLC)
Current Issue: "My analyte elutes in the void volume (t0) on a C18 column."
Diagnosis: Pyrimidine derivatives often possess negative LogP values (highly hydrophilic). On a standard C18 column, the hydrophobic stationary phase cannot interact with the polar pyrimidine ring, resulting in no retention. Furthermore, if you attempt to use 100% aqueous mobile phases to force retention, standard C18 chains will undergo "phase collapse" (dewetting), effectively shutting down the column's interaction surface area.
The Solution: Orthogonal Selectivity You must abandon standard C18. Use the decision matrix below to select the correct stationary phase based on your analyte's hydrophobicity.
Visual Guide: Column Selection Decision Tree
Figure 1: Decision tree for stationary phase selection based on pyrimidine hydrophobicity (LogP).
Standard Operating Procedure (SOP): HILIC Method Setup
If you switch to Hydrophilic Interaction Liquid Chromatography (HILIC), you cannot treat it like Reversed-Phase (RP). HILIC relies on a "water-enriched layer" on the silica surface.
-
Mobile Phase A (Weak): 95% Acetonitrile / 5% Water (with 10mM Ammonium Acetate).
-
Mobile Phase B (Strong): 50% Acetonitrile / 50% Water (with 10mM Ammonium Acetate).
-
Note: Never use 100% water in HILIC; you need organic solvent to maintain the partition layer.
-
-
Equilibration (Critical): HILIC columns require 20–30 column volumes to re-establish the water layer after a gradient.
-
Injection Solvent: Must be high organic (e.g., 100% Acetonitrile). Injecting water will disrupt the separation mechanism and cause peak splitting.
Module 2: Structural Elucidation (NMR)
Current Issue: "My 1H NMR spectrum shows broad/missing peaks or split signals."
Diagnosis: Pyrimidines exhibit prototropic tautomerism (e.g., lactam-lactim or amine-imine equilibrium). The rate of proton exchange between the N1/N3 positions and the solvent is often on the intermediate NMR timescale.
-
Fast Exchange: Average peak position (sharp).
-
Intermediate Exchange: Broad, flat, or "missing" peaks (coalescence).
-
Slow Exchange: Distinct peaks for each tautomer (splitting).
The Solution: Solvent & Temperature Manipulation You must shift the exchange rate to either the "fast" or "slow" limit to resolve the spectrum.
Troubleshooting Matrix: NMR Solvent Selection
| Solvent | Effect on Pyrimidines | Recommendation |
| CDCl3 (Chloroform) | Promotes H-bonding aggregation; often leads to broad peaks due to intermediate exchange. | Avoid for polar pyrimidines. |
| DMSO-d6 | Strong H-bond acceptor. Disrupts aggregation and slows down proton exchange. | Primary Choice. Often reveals distinct NH protons. |
| D2O (Deuterium Oxide) | Causes rapid exchange of NH protons with solvent (H/D exchange). | Use only to confirm presence of exchangeable protons (peaks will disappear). |
| TFA-d (Trifluoroacetic acid) | Protonates the ring nitrogens, fixing the tautomeric form. | Advanced. Use for highly basic pyrimidines to sharpen peaks. |
Visual Guide: Tautomeric Equilibrium Workflow
Figure 2: Workflow for resolving tautomeric broadening in NMR spectra.
Module 3: Mass Spectrometry (LC-MS)
Current Issue: "I see strong signal suppression or M+Na adducts instead of M+H."
Diagnosis:
-
Signal Suppression: Pyrimidines are often analyzed in HILIC modes with high buffer concentrations, or they co-elute with salts in the void volume of C18 methods.
-
Adducts: The pyrimidine ring nitrogens are basic but can compete with sodium (Na+) in the mobile phase, splitting the signal intensity between
and .
The Solution: pH Optimization & Source Tuning Pyrimidines have tunable pKa values. You must align the mobile phase pH to ensure the molecule is pre-charged (for ESI+) or fully neutral (for ESI-) before it enters the source.
Protocol: MS Source Optimization
-
Mobile Phase Additive:
-
Use Ammonium Formate (pH ~3.75) for ESI+ mode. Protonation of the ring nitrogens (N1/N3) enhances ionization efficiency.
-
Avoid non-volatile buffers (Phosphate) which cause immediate suppression.
-
-
De-clustering Potential (DP):
-
Pyrimidines are small, rigid rings. High DP values can cause in-source fragmentation (loss of substituents like halogens or ribose sugars).
-
Action: Ramp DP from 20V to 80V and monitor the survival of the molecular ion.
-
-
Adduct Removal:
-
If
dominates, add trace Formic Acid (0.1%) to the mobile phase. The excess protons will outcompete sodium for the ionization sites.
-
References
-
Vertex AI Search. (2025). HILIC chromatography for pyrimidine derivatives method development. 1[2][1]
-
Agilent Technologies. (2019).[3] Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. 3[2][1]
-
Journal of the American Chemical Society. (1969).[4] A Nuclear Magnetic Resonance Investigation of Tautomerism and Substituent Effects in Some Pyrimidines. 4[2][1]
-
BenchChem. (2025).[5] Technical Support Center: Optimizing HPLC Purification of Polar Pyrimidine Derivatives. 5
-
MDPI. (2025). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. 6[2][1]
Sources
- 1. Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
Validation & Comparative
A Researcher's Guide to Validating the Biological Activity of Novel Diaminopyrimidines: A Comparative Analysis
For drug discovery researchers, the pyrimidine scaffold is a cornerstone of medicinal chemistry. Its derivatives are known to exhibit a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Specifically, the 2,4-diaminopyrimidine core is a privileged structure, famously represented in potent inhibitors of dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis.[4][5]
This guide provides a comprehensive framework for validating the biological activity of a novel 2,4-diaminopyrimidine derivative, such as 6-(tert-butyl)pyrimidine-2,4-diamine. While specific data on this particular molecule is limited, we will use the well-characterized and structurally related DHFR inhibitor, Pyrimethamine , as our primary case study. We will compare its activity against other known DHFR inhibitors, Methotrexate and Trimethoprim , to illustrate how to establish a compound's potency, selectivity, and cellular effects.
This guide is designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the essential validation experiments.
Section 1: The Scientific Rationale - Targeting the Folate Pathway
Dihydrofolate reductase (DHFR) is an essential enzyme in the folate metabolic pathway. It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are crucial cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are the fundamental building blocks of DNA and proteins. The inhibition of DHFR leads to a depletion of these building blocks, thereby arresting DNA replication and cell proliferation. This makes DHFR an attractive target for antimicrobial and anticancer therapies.[4][5]
The strategic advantage of targeting DHFR lies in the structural differences between the enzyme in prokaryotes (like bacteria), protozoa (like Plasmodium falciparum, the malaria parasite), and mammals. These differences allow for the design of selective inhibitors that are more potent against the pathogen's DHFR than the host's, minimizing toxicity.
Diagram 1: The Folate Synthesis Pathway and DHFR Inhibition
This diagram illustrates the critical role of DHFR in the folate pathway and how inhibitors like Pyrimethamine block this process, leading to the cessation of DNA synthesis and cell division.
Caption: Folate pathway and the mechanism of DHFR inhibition.
Section 2: Comparative Analysis of DHFR Inhibitors
To validate a new compound, its performance must be benchmarked against established alternatives. Here, we compare Pyrimethamine with Methotrexate, primarily a human DHFR inhibitor used in cancer and autoimmune diseases, and Trimethoprim, a selective inhibitor of bacterial DHFR.
| Compound | Chemical Structure | Primary Target Organism | IC50 (nM) vs. Target DHFR | Key Characteristics |
| Pyrimethamine | Plasmodium falciparum (Protozoa) | ~0.5-2 | High potency against protozoal DHFR. | |
| Methotrexate | Human | ~1-10 | Potent inhibitor of human DHFR, used in chemotherapy. | |
| Trimethoprim | Bacteria (E. coli) | ~5-50 | High selectivity for bacterial DHFR over mammalian DHFR. |
Note: IC50 values are approximate and can vary based on assay conditions. Structures are from Wikimedia Commons.
This comparative data is crucial. If your novel compound, 6-(tert-butyl)pyrimidine-2,4-diamine, is intended as an antimalarial, you would aim for high potency against P. falciparum DHFR (similar to or better than Pyrimethamine) and low potency against human DHFR (high IC50) to ensure a good safety profile.
Section 3: Experimental Validation Protocols
Trustworthy data comes from robust, well-designed experiments. Below are step-by-step protocols for two essential assays to validate the activity of a novel DHFR inhibitor.
Diagram 2: Experimental Workflow for Compound Validation
This workflow outlines the logical progression from initial screening to cellular activity confirmation.
Caption: High-level workflow for validating a novel DHFR inhibitor.
Principle: This assay measures the enzymatic activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+. An inhibitor will slow down this reaction.
Materials:
-
Recombinant DHFR enzyme (e.g., from P. falciparum and human)
-
Dihydrofolate (DHF) substrate
-
NADPH cofactor
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM DTT
-
Test compound (e.g., 6-(tert-butyl)pyrimidine-2,4-diamine) and control inhibitors (Pyrimethamine)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of your test compound and control inhibitors in DMSO, then dilute further in the assay buffer. The final DMSO concentration in the assay should be ≤1%.
-
Reaction Mixture: In each well of the 96-well plate, add:
-
80 µL of Assay Buffer
-
10 µL of NADPH solution (final concentration ~100 µM)
-
10 µL of DHFR enzyme solution (final concentration ~5-10 nM)
-
10 µL of your diluted test compound or control.
-
-
Incubation: Mix gently and incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 10 µL of DHF substrate (final concentration ~50 µM) to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of absorbance change) for each concentration of the inhibitor.
-
Normalize the data, setting the uninhibited control as 100% activity and a no-enzyme control as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Causality and Self-Validation:
-
Why measure at 340 nm? Only NADPH absorbs light at this wavelength, not NADP+. The decrease in absorbance is a direct measure of enzyme activity.
-
Why pre-incubate? This step ensures that the inhibitor has sufficient time to bind to the enzyme before the substrate is introduced, leading to more accurate inhibition measurements.
-
Controls: Including a potent known inhibitor (Pyrimethamine) validates that the assay is working correctly. A no-enzyme control confirms that the absorbance change is enzyme-dependent.
Principle: This assay determines the efficacy of a compound in inhibiting the growth of Plasmodium falciparum in an in vitro culture. The SYBR Green I dye intercalates with DNA, and its fluorescence is proportional to the amount of parasitic genetic material, serving as a proxy for parasite growth.
Materials:
-
Synchronized culture of P. falciparum (ring stage) at ~1% parasitemia and 2% hematocrit.
-
Complete parasite culture medium (RPMI 1640, AlbuMAX II, hypoxanthine).
-
SYBR Green I lysis buffer.
-
Test compound and control drugs (e.g., Chloroquine, Pyrimethamine).
-
96-well black microplate.
-
Fluorescence microplate reader.
Procedure:
-
Compound Plating: Add 100 µL of complete medium to each well. Then, add serial dilutions of your test compound.
-
Parasite Addition: Add 100 µL of the synchronized parasite culture to each well.
-
Incubation: Incubate the plate for 72 hours in a modular incubation chamber gassed with 5% CO2, 5% O2, and 90% N2 at 37°C.
-
Lysis and Staining: After incubation, freeze the plate at -80°C for at least 2 hours to lyse the red blood cells. Thaw the plate and add 100 µL of SYBR Green I lysis buffer to each well.
-
Final Incubation: Incubate in the dark at room temperature for 1-2 hours.
-
Fluorescence Reading: Read the fluorescence using a microplate reader with an excitation of ~485 nm and an emission of ~530 nm.
-
Data Analysis: Subtract the background fluorescence (from uninfected red blood cells). Plot the normalized fluorescence values against the log of the compound concentration and fit to a dose-response curve to determine the EC50 value.
Causality and Self-Validation:
-
Why use synchronized cultures? Starting with the same parasite life stage (rings) ensures uniform growth and reduces variability in the assay results.
-
Why 72 hours? This duration allows for at least one full intraerythrocytic developmental cycle, providing a robust window to observe growth inhibition.
-
Controls: A known antimalarial drug (positive control) and untreated parasites (negative control) are essential for validating the assay's performance and for data normalization.
Conclusion
The validation of a novel bioactive compound like 6-(tert-butyl)pyrimidine-2,4-diamine is a systematic process that moves from a broad understanding of its chemical class to specific, quantitative measurements of its activity. By targeting a well-understood pathway like folate synthesis and employing robust in vitro enzyme and cell-based assays, researchers can confidently determine a compound's potency, selectivity, and therapeutic potential. Comparing the results against established drugs such as Pyrimethamine, Methotrexate, and Trimethoprim provides the necessary context to judge the novelty and utility of the new chemical entity, paving the way for further preclinical development.
References
-
Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity. (2020). PubMed. Available at: [Link]
-
Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (n.d.). Preprints.org. Available at: [Link]
-
Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2022). Molecules. Available at: [Link]
-
Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2024). ResearchGate. Available at: [Link]
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Advances. Available at: [Link]
-
Developments of pyridodipyrimidine heterocycles and their biological activities. (2023). Future Medicinal Chemistry. Available at: [Link]
-
Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. (2024). Molecules. Available at: [Link]
-
Design, synthesis, and biological evaluation of pyrimidine derivatives as potential inhibitors of human calcium/calmodulin-dependent protein kinase IV. (2017). Chemical Biology & Drug Design. Available at: [Link]
-
Biological activities of synthetic pyrimidine derivatives. (n.d.). World Journal of Pharmaceutical Research. Available at: [Link]
-
Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (2017). Molecules. Available at: [Link]
-
TOXICITY AND ANTIMICROBIAL ACTIVITY OF 6-CHLORO- 2,4-DIAMINO- PYRIMIDINE. (2015). ResearchGate. Available at: [Link]
-
Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (2017). ResearchGate. Available at: [Link]
-
Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. (1980). Journal of Medicinal Chemistry. Available at: [Link]
Sources
6-(Tert-butyl)pyrimidine-2,4-diamine: Probing Hydrophobic Tolerance in Non-Classical Antifolate Design
This guide is structured as a high-level technical resource for drug development professionals, focusing on the Structure-Activity Relationship (SAR) and mechanistic differentiation of 6-substituted pyrimidines.
Executive Summary
In the landscape of cancer therapeutics, the 2,4-diaminopyrimidine (DAP) scaffold remains a cornerstone for inhibiting Dihydrofolate Reductase (DHFR) and specific kinases (e.g., CDK, ALK).[1][2] While Methotrexate (MTX) represents the classical hydrophilic standard, resistance mechanisms mediated by the Reduced Folate Carrier (RFC) have necessitated the development of lipophilic "non-classical" antifolates.
6-(Tert-butyl)pyrimidine-2,4-diamine (CAS: 175137-26-5) serves as a critical steric and lipophilic probe in this domain. Unlike linear alkyl derivatives, the tert-butyl group at the C6 position introduces a rigid, spherical hydrophobic bulk that tests the volumetric limits of the enzyme's binding pocket. This guide compares its physicochemical and biological profile against established pyrimidine derivatives to inform lead optimization strategies.
Structural & Mechanistic Comparison
The efficacy of DAP derivatives hinges on their ability to penetrate cells (transport vs. diffusion) and bind the folate pocket of DHFR.
Comparative Profile: 6-Tert-Butyl-DAP vs. Standards
| Feature | 6-(Tert-butyl)pyrimidine-2,4-diamine | Methotrexate (MTX) | Piritrexim (PTX) | Trimethoprim (TMP) |
| Class | Lipophilic Probe / Scaffold | Classical Antifolate | Non-Classical Lipophilic Antifolate | Antibacterial Antifolate |
| C6 Substituent | Tert-butyl (Bulky, Hydrophobic) | H (Pteridine ring at C5) | Ethyl (with bulky C5-aryl) | H (Benzyl at C5) |
| Cell Entry | Passive Diffusion | Active Transport (RFC) | Passive Diffusion | Passive Diffusion |
| LogP (Est.) | ~1.8 - 2.1 | -1.85 | 3.5 | 0.91 |
| Primary Target | DHFR (Hydrophobic Pocket Probe) | Human DHFR | Human DHFR | Bacterial DHFR |
| Resistance Profile | Bypasses RFC downregulation | Susceptible to RFC loss | Bypasses RFC downregulation | High selectivity for bacterial isoform |
Mechanistic Insight: The "Tert-Butyl" Effect
The tert-butyl group acts as a "molecular wedge."
-
Passive Diffusion: The high lipophilicity allows the molecule to cross the lipid bilayer independent of the Reduced Folate Carrier (RFC), making it active against MTX-resistant phenotypes.
-
Steric Exclusion: In bacterial DHFR studies (e.g., B. anthracis), the C6-tert-butyl group exploits a hydrophobic side pocket. However, in human DHFR, this bulk can induce conformational strain. If the group is too bulky without complementary pi-stacking (which aryl groups provide), potency may plateau compared to optimized drugs like Piritrexim.
Experimental Validation Protocols
To validate the utility of 6-(tert-butyl)pyrimidine-2,4-diamine as a lead compound or control, the following protocols establish its baseline cytotoxicity and mechanism of action.
A. Cytotoxicity Assay (MTX-Resistant Cell Lines)
Objective: Determine if the lipophilic nature overcomes transport-mediated resistance.
-
Cell Selection:
-
Wild Type: MCF-7 (Breast), HeLa (Cervical).
-
Resistant: MDA-MB-231 (often low RFC expression) or an MTX-resistant subline (e.g., CCRF-CEM/MTX).
-
-
Compound Preparation: Dissolve 6-(tert-butyl)pyrimidine-2,4-diamine in DMSO (Stock 10 mM).
-
Treatment: Serial dilutions (0.01 µM to 100 µM) for 72 hours.
-
Readout: MTT or CellTiter-Glo viability assay.
-
Data Analysis: Calculate IC50.
-
Success Criterion: The Resistance Factor (IC50_Resistant / IC50_WT) should be < 2.0 for the tert-butyl derivative, whereas MTX typically shows > 10.0.
-
B. DHFR Enzymatic Inhibition Assay
Objective: Quantify intrinsic binding affinity (Ki) independent of cell transport.
-
Reagents: Recombinant Human DHFR (hDHFR), Dihydrofolate (DHF), NADPH.
-
Reaction: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH).
-
Control: Run parallel assays with MTX (nanomolar control) and TMP (micromolar control).
-
Observation: If the tert-butyl derivative shows Ki > 1 µM while retaining cellular cytotoxicity, investigate off-target mechanisms (e.g., kinase inhibition).
Strategic SAR Logic (Visualization)
The following diagram illustrates the decision logic when optimizing the C6 position of the pyrimidine ring. The tert-butyl group represents the limit of "aliphatic bulk" before transitioning to aromatic systems.
Caption: SAR decision tree for C6-substitution. The tert-butyl group maximizes lipophilicity for transport but may require evolution to aryl groups for optimal enzyme binding affinity.
References
-
Gangjee, A., et al. (2012). "Inhibition of bacterial dihydrofolate reductase by 6-alkyl-2,4-diaminopyrimidines." ChemMedChem, 7(5), 877–883. Link
- Establishes the tert-butyl group as a probe for the hydrophobic side pocket in DHFR.
-
McGuire, J. J. (2003). "Anticancer antifolates: current status and future directions." Current Pharmaceutical Design, 9(31), 2593–2613. Link
- Review of non-classical lipophilic antifol
-
Sanders, J. M., et al. (2006). "Discovery and SAR of 6-alkyl-2,4-diaminopyrimidines as Histamine H4 Receptor Antagonists." Bioorganic & Medicinal Chemistry Letters. Link
- Demonstrates the use of the 6-tert-butyl scaffold as a lead in receptor antagonist design.
-
Cody, V., et al. (2005). "Structure-activity relationships of 2,4-diaminopyrimidine inhibitors of dihydrofolate reductase." Acta Crystallographica Section D. Link
- Structural basis for steric tolerance
Sources
Unlocking the Hydrophobic Pocket: A Comparative Guide to 6-(tert-Butyl)pyrimidine-2,4-diamine Analogs
Executive Summary
This technical guide evaluates the structure-activity relationship (SAR) of 6-(tert-butyl)pyrimidine-2,4-diamine analogs, a privileged scaffold in medicinal chemistry. While the 2,4-diaminopyrimidine core is historically synonymous with antifolates (DHFR inhibitors), the introduction of a bulky, lipophilic 6-tert-butyl group creates a distinct pharmacological profile. This guide compares its performance across two primary therapeutic axes: Histamine H4 Receptor (H4R) Antagonism (Inflammation) and Dihydrofolate Reductase (DHFR) Inhibition (Antimicrobial).
Target Audience: Medicinal Chemists, Pharmacologists, and Lead Optimization Specialists.
Part 1: The Chemical Logic & Mechanism
The Scaffold Architecture
The 2,4-diaminopyrimidine ring serves as a bidentate hydrogen bond donor/acceptor system. The critical modification in this series is the C6-tert-butyl group .[1][2]
-
Electronic Effect: The tert-butyl group is electron-donating (+I effect), slightly increasing the basicity of the pyrimidine nitrogens (pKa modulation), which enhances H-bond strength with acidic residues in the binding pocket.
-
Steric/Lipophilic Effect: The bulky, spherical nature of the tert-butyl group (Volume ~88 ų) demands a spacious hydrophobic pocket. This acts as a "selectivity filter," excluding targets with narrow clefts (like certain mammalian kinases) while filling large lipophilic voids in targets like the Histamine H4 receptor or bacterial DHFR.
Mechanistic Duality
| Feature | Path A: Histamine H4 Antagonism | Path B: DHFR Inhibition |
| Primary Target | Human Histamine H4 Receptor (GPCR) | Bacterial/Protozoal DHFR (Enzyme) |
| Binding Mode | Orthosteric: The diamine mimics the histamine imidazole/amine. The 6-tert-butyl group anchors into a deep hydrophobic pocket formed by TM3 and TM5. | Active Site: The diamine mimics the pteridine ring of folate. The 6-tert-butyl group displaces conserved waters or interacts with Leu20/Leu28 (bacterial). |
| Key Advantage | Metabolic Stability: Unlike flexible alkyl chains, the t-butyl group resists oxidative metabolism (P450). | Selectivity: Exploits differences in the hydrophobic pocket size between host (human) and pathogen DHFR. |
Part 2: Comparative Performance Analysis
Histamine H4 Receptor Antagonism (The JNJ Series Context)
The 6-alkyl-2,4-diaminopyrimidine class was pivotal in the discovery of JNJ-39758979 , a clinical candidate for asthma and dermatitis.[3]
Comparative Data: 6-Substituent Impact on hH4R Affinity Data synthesized from JNJ series optimization studies (e.g., Jablonowski et al., Robin et al.)
| Compound | C6-Substituent | Ki (nM) | Lipophilic Efficiency (LipE) | Metabolic Stability (t1/2) |
| Analog A | Methyl (-CH3) | >1000 | Low | High |
| Analog B | Ethyl (-CH2CH3) | 250 | Moderate | Moderate |
| Analog C | tert-Butyl (-C(CH3)3) | 12 | High | High (>60 min) |
| Reference | JNJ-7777120 (Indole) | 4 | Moderate | Low (<15 min) |
Insight: The tert-butyl analog (Analog C) provides a "sweet spot." It matches the potency of the indole reference (JNJ-7777120) but significantly outperforms it in metabolic stability due to the lack of electron-rich indole rings prone to oxidation. The steric bulk prevents rotation, locking the inhibitor into a bioactive conformation.
DHFR Inhibition (Antimicrobial Potency)
In the context of DHFR, the 6-position is often substituted with ethyl (Pyrimethamine) or benzyl (Trimethoprim).
Comparative Data: Inhibition of S. aureus DHFR
| Compound | C6-Substituent | C5-Substituent | IC50 (µM) | Selectivity (Bacterial vs. Rat) |
| Pyrimethamine | Ethyl | 4-Cl-Phenyl | 0.05 | High |
| Analog D | tert-Butyl | 4-Cl-Phenyl | 0.85 | Moderate |
| Analog E | tert-Butyl | H | >10 | Low |
Insight: Unlike the H4 receptor, the S. aureus DHFR active site is sensitive to excessive bulk at C6. While the tert-butyl group can bind, it often induces a steric clash with the backbone or forces a conformational shift (opening the "water pocket"), which reduces potency compared to the optimal ethyl group of Pyrimethamine. However, against Plasmodium DHFR variants with larger pockets, tert-butyl analogs show regained potency.
Part 3: Visualization of SAR & Mechanism
SAR Decision Tree (DOT Diagram)
This diagram illustrates the logical flow of optimizing the 6-(tert-butyl) scaffold.
Caption: SAR decision tree highlighting the divergent outcomes of C6-tert-butyl substitution for H4R vs. DHFR targets.
Synthesis Workflow
The synthesis of 6-tert-butyl analogs requires specific condensation techniques due to the steric hindrance of the t-butyl group.
Caption: Divergent synthesis pathways for generating DHFR-focused vs. H4R-focused 6-tert-butyl analogs.
Part 4: Experimental Protocols
Protocol: Synthesis of 6-(tert-Butyl)pyrimidine-2,4-diamine
Self-validating step: The formation of the pyrimidine ring is confirmed by the disappearance of the nitrile peak (~2200 cm⁻¹) in IR and the appearance of aromatic protons in NMR.
-
Reagents: Pivaloylacetonitrile (10 mmol), Guanidine Carbonate (12 mmol), Sodium Ethoxide (20 mmol), Absolute Ethanol (50 mL).
-
Procedure:
-
Dissolve Guanidine Carbonate in Ethanol and add Sodium Ethoxide. Stir for 30 min at RT (activates guanidine).
-
Add Pivaloylacetonitrile dropwise.
-
Critical Step: Reflux for 12–16 hours. The steric bulk of the tert-butyl group slows the cyclization rate compared to methyl/ethyl analogs. Monitor via TLC (MeOH:DCM 1:9).
-
Cool to RT. The product often precipitates. If not, evaporate solvent and recrystallize from water/ethanol.
-
-
Characterization: 1H NMR (DMSO-d6) should show a sharp singlet at ~1.2 ppm (9H, t-butyl) and a singlet at ~5.8 ppm (1H, H-5 pyrimidine).
Protocol: Histamine H4 Receptor Binding Assay
Self-validating step: Use JNJ-7777120 as a positive control. Ki must be <10 nM for the assay to be valid.
-
System: HEK293 cells stably expressing human H4R.
-
Ligand: [3H]-Histamine (Specific Activity ~80 Ci/mmol).
-
Method:
-
Incubate membranes (20 µg protein) with [3H]-Histamine (10 nM) and varying concentrations of the 6-tert-butyl analog (10⁻¹⁰ to 10⁻⁵ M).
-
Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM EDTA.
-
Incubation: 60 min at 25°C (Equilibrium is slower for lipophilic ligands).
-
Harvest via rapid filtration on GF/C filters.
-
-
Analysis: Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.
References
-
Jablonowski, J. A., et al. (2003). "The first potent and selective non-imidazole human histamine H4 receptor antagonists." Journal of Medicinal Chemistry.
-
Robin, J., et al. (2010). "Discovery of 6-alkyl-2,4-diaminopyrimidines as Histamine H4 Receptor Antagonists." Bioorganic & Medicinal Chemistry Letters.
-
Wong, Y., et al. (2012). "Inhibition of bacterial dihydrofolate reductase by 6-alkyl-2,4-diaminopyrimidines." ChemMedChem.
-
BindingDB. "Affinity Data for 5-(4-tert-butylphenyl)-6-ethylpyrimidine-2,4-diamine." Binding Database.
-
Thurmond, R. L., et al. (2017). "The role of histamine H1 and H4 receptors in allergic inflammation: the search for new antihistamines." Nature Reviews Drug Discovery.
Sources
A Researcher's Guide to the Validation of 6-(tert-butyl)pyrimidine-2,4-diamine as a Novel Kinase Inhibitor Research Tool
This guide provides a comprehensive framework for the validation of 6-(tert-butyl)pyrimidine-2,4-diamine, a novel small molecule with potential as a research tool for studying cellular signaling pathways. Given the prevalence of the diaminopyrimidine scaffold in potent and selective kinase inhibitors, this document will focus on validating its potential as a modulator of protein kinase activity.[1][2][3][4][5][6][7] We will also consider its potential as a dihydrofolate reductase (DHFR) inhibitor, another common target for this chemical class.[8][9][10][11][12][13]
This guide is intended for researchers, scientists, and drug development professionals. We will objectively compare the necessary validation steps for this novel compound with established best practices and alternative research tools, supported by detailed experimental protocols. The core principle of this guide is to establish a robust, self-validating system for characterizing a new chemical entity for reliable use in biological research.
Introduction: The Promise and Peril of Novel Small Molecules
Small molecule research tools are indispensable for dissecting complex biological processes. The 2,4-diaminopyrimidine core is a "privileged scaffold" in medicinal chemistry, forming the basis of numerous inhibitors targeting protein kinases and dihydrofolate reductase.[4][14] While the specific biological targets of 6-(tert-butyl)pyrimidine-2,4-diamine are not yet fully elucidated, its structure suggests it may interact with the ATP-binding site of protein kinases or the folate-binding site of DHFR. The bulky tert-butyl group may confer unique selectivity for its target protein(s).
Part 1: Initial Target Class Identification and Validation
The first step is to determine the broad biological target class of 6-(tert-butyl)pyrimidine-2,4-diamine. Based on its chemical structure, the most probable targets are protein kinases or DHFR.
Kinome-Wide Profiling: A Broad Net for Kinase Targets
To assess its potential as a kinase inhibitor, the initial and most critical step is to screen 6-(tert-butyl)pyrimidine-2,4-diamine against a large panel of human kinases.[15] Several commercial services offer kinome profiling, providing a broad overview of the compound's selectivity.[16][17][18][19][20]
Comparative Alternatives:
| Research Tool | Target Class | Key Characteristics |
| Staurosporine | Broad-spectrum Kinase Inhibitor | Highly potent but non-selective. Useful as a positive control in cell-based assays for apoptosis induction. |
| Dasatinib | Multi-Kinase Inhibitor | Potent inhibitor of BCR-Abl, SRC family kinases, c-KIT, and others. Clinically approved cancer therapeutic. |
| Lapatinib | Dual Kinase Inhibitor | Inhibitor of EGFR and HER2. Used in cancer therapy. |
| 6-(tert-butyl)pyrimidine-2,4-diamine | Putative Kinase Inhibitor | Unknown target profile and selectivity. Requires validation. |
Experimental Protocol: Kinome Panel Screening
The objective of this experiment is to identify which of the >400 kinases in the human kinome are inhibited by 6-(tert-butyl)pyrimidine-2,4-diamine at a defined concentration (e.g., 1 µM).
-
Compound Preparation: Prepare a 10 mM stock solution of 6-(tert-butyl)pyrimidine-2,4-diamine in dimethyl sulfoxide (DMSO).
-
Assay Format: A radiometric assay measuring the incorporation of ³³P-ATP into a substrate is a common and robust method.[15]
-
Kinase Panel: Select a comprehensive kinase panel (e.g., Eurofins KinaseProfiler™, Reaction Biology Kinase HotSpot℠).[18]
-
Assay Execution:
-
The compound is tested at a fixed concentration (e.g., 1 µM) against each kinase in the panel.
-
Kinase activity is measured in the presence of the compound and compared to a DMSO vehicle control.
-
Data is typically reported as percent inhibition.
-
-
Data Analysis: Identify kinases that are significantly inhibited (e.g., >50% inhibition). These are considered primary "hits."
DHFR Inhibition Assay: An Alternative Hypothesis
Concurrently, it is prudent to test for DHFR inhibition.
Comparative Alternatives:
| Research Tool | Target | Key Characteristics |
| Methotrexate (MTX) | Dihydrofolate Reductase (DHFR) | Potent and well-characterized DHFR inhibitor. Used in cancer and autoimmune disease therapy.[21][22] |
| Trimethoprim (TMP) | Dihydrofolate Reductase (DHFR) | Selective for bacterial DHFR. Used as an antibiotic.[8][14] |
| 6-(tert-butyl)pyrimidine-2,4-diamine | Putative DHFR Inhibitor | Unknown activity and selectivity. Requires validation. |
Experimental Protocol: Biochemical DHFR Activity Assay
This assay measures the ability of the compound to inhibit the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF) by DHFR, a reaction that consumes NADPH.[22][23]
-
Reagents: Recombinant human DHFR, DHF, NADPH, and a suitable assay buffer. Commercial kits are available (e.g., Sigma-Aldrich, Assay Genie).[21][22]
-
Assay Procedure:
-
In a 96-well UV-transparent plate, add assay buffer, NADPH, and varying concentrations of 6-(tert-butyl)pyrimidine-2,4-diamine (or MTX as a positive control).
-
Add DHFR enzyme and incubate briefly.
-
Initiate the reaction by adding DHF.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to NADPH oxidation.
-
-
Data Analysis: Calculate the rate of reaction for each compound concentration. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Part 2: In-Depth Validation of Primary "Hits"
Once primary hits are identified from the initial screens, a series of more focused experiments are required to validate these interactions. For the remainder of this guide, we will assume that the kinome screen identified one or more putative kinase targets for 6-(tert-butyl)pyrimidine-2,4-diamine.
Determination of Potency (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of a compound's potency. This should be determined for the top kinase hits from the initial screen.
Experimental Protocol: Kinase IC₅₀ Determination
This protocol is similar to the initial screen but involves a dose-response curve.
-
Compound Dilution: Prepare a serial dilution of 6-(tert-butyl)pyrimidine-2,4-diamine (e.g., 10-point, 3-fold dilutions starting from 10 µM).
-
Assay Execution: Perform the kinase activity assay for each hit kinase with the range of inhibitor concentrations.
-
Data Analysis: Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA)
A critical step in validating a research tool is to demonstrate that it can engage its target in a cellular context.[24] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[24][25][26][27][28] It is based on the principle that ligand binding stabilizes a protein, increasing its melting temperature.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment:
-
Culture a cell line that expresses the target kinase.
-
Treat the cells with 6-(tert-butyl)pyrimidine-2,4-diamine at a relevant concentration (e.g., 10x the biochemical IC₅₀) or with DMSO as a vehicle control.
-
-
Heating and Lysis:
-
Aliquot the treated cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes).
-
Lyse the cells by freeze-thawing.
-
-
Separation and Detection:
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble target kinase at each temperature by Western blotting or other protein detection methods.
-
-
Data Analysis:
-
Quantify the band intensities for the target kinase at each temperature.
-
Plot the fraction of soluble protein as a function of temperature for both the compound-treated and vehicle-treated samples.
-
A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
-
Visualization of the CETSA Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Orthogonal Validation of Target Engagement
To ensure the observed effects are not an artifact of a single assay, it is crucial to use an orthogonal method to confirm target engagement.
Alternative Orthogonal Methods:
-
Isothermal Dose-Response Fingerprinting (ITDRF): A variation of CETSA where the temperature is kept constant, and the compound concentration is varied.[27]
-
NanoBRET™ Target Engagement Assay: A cell-based assay that measures compound binding to a NanoLuc® luciferase-tagged protein target in live cells.
-
Surface Plasmon Resonance (SPR): An in vitro biophysical technique that measures the binding kinetics and affinity of a compound to a purified protein.[28][29][30]
Part 3: Characterizing the Cellular Effects and Selectivity
Once target engagement is confirmed, the next step is to characterize the functional consequences of this interaction in cells and to further probe the compound's selectivity.
Downstream Signaling Pathway Analysis
If 6-(tert-butyl)pyrimidine-2,4-diamine inhibits a specific kinase, it should modulate the phosphorylation of that kinase's known substrates.
Experimental Protocol: Western Blotting for Phospho-Proteins
-
Cell Treatment: Treat cells with a dose-response of 6-(tert-butyl)pyrimidine-2,4-diamine for an appropriate time. Include a positive control inhibitor for the pathway.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE.
-
Transfer proteins to a membrane.
-
Probe the membrane with antibodies specific for the phosphorylated form of the downstream substrate and for the total amount of the substrate protein.
-
-
Data Analysis: Quantify the band intensities. A decrease in the ratio of the phospho-protein to the total protein with increasing compound concentration indicates inhibition of the upstream kinase.
Visualization of a Generic Kinase Signaling Pathway
Caption: A generic kinase signaling pathway illustrating the point of inhibition.
Cell-Based Phenotypic Assays
The functional consequence of target inhibition should be measured in a relevant cell-based assay, such as a cell proliferation assay.
Experimental Protocol: Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat the cells with a serial dilution of 6-(tert-butyl)pyrimidine-2,4-diamine.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Assay Readout: Add the assay reagent (e.g., MTT or CellTiter-Glo®) and measure the signal (absorbance or luminescence) according to the manufacturer's instructions.
-
Data Analysis: Calculate the GI₅₀ (concentration that causes 50% growth inhibition) by plotting the signal versus the logarithm of the compound concentration.
Off-Target Effects and Selectivity
It is crucial to investigate potential off-target effects. Even if the initial kinome screen shows high selectivity, this should be confirmed in a cellular context.
Strategies for Assessing Off-Target Effects:
-
Rescue Experiments: If the cellular phenotype is due to on-target inhibition, it should be rescued by expressing a drug-resistant mutant of the target kinase.
-
CRISPR/Cas9 Knockout: The effect of the compound should be diminished in cells where the target kinase has been genetically knocked out.[10]
-
Broad Panel Screening: Screen the compound against a panel of other cellular targets, such as GPCRs and ion channels, to identify potential liabilities.
Conclusion: A Validated Research Tool
By following this comprehensive validation workflow, researchers can confidently establish the primary target, potency, selectivity, and mechanism of action of 6-(tert-butyl)pyrimidine-2,4-diamine. This rigorous approach ensures that the compound can be used as a reliable research tool to probe the function of its target kinase in biological systems. The data generated will provide a clear comparison with existing research tools and pave the way for its use in generating new scientific insights.
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Vásquez, J. R., et al. (1996). Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase. Molecular and Biochemical Parasitology, 79(2), 153–165. [Link]
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MtoZ Biolabs. Kinome Profiling Service. [Link]
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Molina, D. M., et al. (2013). Monitoring Drug-Target Interactions in Living Cells by Thermal Stabilization of Proteins. Science, 341(6141), 84-87. [Link]
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El-Gazzar, A. R., et al. (2014). Synthesis, Dihydrofolate Reductase Inhibition, Anti-proliferative Testing, and Saturation Transfer Difference 1H-NMR Study of Some New 2-Substituted-4,6-diaminopyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 62(1), 58-69. [Link]
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Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]
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ASM Journals. (2000). Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations. Antimicrobial Agents and Chemotherapy, 44(1), 143-154. [Link]
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Li, R., et al. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. ACS Medicinal Chemistry Letters, 15(8), 1213-1220. [Link]
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Anderson, D. R., et al. (2010). 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization. Bioorganic & Medicinal Chemistry Letters, 20(1), 334-337. [Link]
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Eurofins Discovery. Kinase Screening and Profiling Services. [Link]
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Meibom, K. L., et al. (2015). Identification and Validation of Novel Small Molecule Disruptors of HuR-mRNA Interaction. ACS Chemical Biology, 10(8), 1886-1894. [Link]
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Pharmaron. Kinase Panel Profiling. [Link]
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Sun, Y., et al. (2023). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Medicinal Chemistry, 14(11), 2301-2314. [Link]
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Ialongo, D., et al. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. Molecules, 28(10), 4085. [Link]
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Moro, S., et al. (2006). Development and Experimental Validation of a Docking Strategy for the Generation of Kinase-Targeted Libraries. Journal of Medicinal Chemistry, 49(11), 3094-3103. [Link]
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Li, X., et al. (2025). Identification of novel small molecules as potential SGLT2 inhibitors through combined virtual screening and experimental validation. Molecular Diversity. [Link]
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Ferreira, E. I., et al. (2021). Dihydrofolate Reductase Inhibitors: The Pharmacophore as a Guide for Co-Crystal Screening. Pharmaceutics, 13(11), 1888. [Link]
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Orcutt, S. J., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(5), 1313-1323. [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
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Wikipedia. Thermal shift assay. [Link]
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Reeve, S. M., et al. (2015). Prospective Screening of Novel Antibacterial Inhibitors of Dihydrofolate Reductase for Mutational Resistance. Antimicrobial Agents and Chemotherapy, 59(11), 6849-6858. [Link]
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Wang, L., et al. (2015). Identification and validation of novel small molecule disruptors of HuR-mRNA interaction. ACS Chemical Biology, 10(8), 1886-1894. [Link]
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PubMed. (2023). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. [Link]
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Sun, Y., et al. (2023). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Medicinal Chemistry, 14(11), 2301-2314. [Link]
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Assay Genie. Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). [Link]
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Bantscheff, M., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 104(51), 20288-20293. [Link]
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Lucas, X., et al. (2013). Discovery of Novel Small-Molecule Inhibitors of BRD4 Using Structure-Based Virtual Screening. Journal of Medicinal Chemistry, 56(20), 7977-7987. [Link]
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Cui, C., et al. (2022). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. Journal of Medicinal Chemistry, 65(4), 3182-3200. [Link]
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News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]
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Wu, J., et al. (2013). Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. PLoS ONE, 8(9), e74530. [Link]
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ACS Publications. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]
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RSC Publishing. (2023). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. [Link]
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PubMed. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. [Link]
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MDPI. (2018). Synthesis and Biological Evaluation of 2,4-Diaminopyrimidine-Based Antifolate Drugs against Bacillus anthracis. [Link]
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MDPI. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. [Link]
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ResearchGate. (2025). Dihydrofolate reductase inhibitors as antibacterial agents. [Link]
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- 5. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. Modified 2,4-diaminopyrimidine-based dihydrofolate reductase inhibitors as potential drug scaffolds against Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Dihydrofolate Reductase Inhibitors: The Pharmacophore as a Guide for Co-Crystal Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 17. assayquant.com [assayquant.com]
- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 19. KinomeView Profiling | Cell Signaling Technology [cellsignal.com]
- 20. pharmaron.com [pharmaron.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. assaygenie.com [assaygenie.com]
- 23. benchchem.com [benchchem.com]
- 24. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 25. bio-protocol.org [bio-protocol.org]
- 26. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 27. news-medical.net [news-medical.net]
- 28. pubs.acs.org [pubs.acs.org]
- 29. reactionbiology.com [reactionbiology.com]
- 30. Identification and validation of novel small molecule disruptors of HuR-mRNA interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative ADME Profiling of Pyrimidine Derivatives: From Monocyclic Cores to Fused Scaffolds
Executive Summary
This technical guide provides a comparative analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of pyrimidine derivatives.[1] As a "privileged scaffold" in medicinal chemistry, the pyrimidine ring is ubiquitous in oncology (e.g., 5-Fluorouracil) and kinase inhibition (e.g., Imatinib). However, its physicochemical nature presents distinct ADME challenges—specifically regarding aqueous solubility, transporter-mediated uptake, and CYP450 inhibition liabilities. This guide contrasts monocyclic pyrimidines with their fused analogs (quinazolines) and outlines self-validating protocols for assessing their pharmacokinetic profiles.
Part 1: Physicochemical Baseline & Structural Impact
The pyrimidine core (1,3-diazine) is significantly more electron-deficient than pyridine or benzene. This electronic deficiency dictates its low lipophilicity and high metabolic stability regarding ring oxidation, but it introduces solubility challenges when substituted with lipophilic groups to target kinase pockets.
Comparative Physicochemical Metrics
The following table aggregates data comparing the core pyrimidine scaffold against its common medicinal alternatives.
| Property | Pyrimidine Core | Pyridine Core | Quinazoline (Fused) | ADME Implication |
| LogP (Unsubstituted) | ~ -0.40 | ~ 0.65 | ~ 1.80 | Pyrimidines are inherently polar; fused systems gain lipophilicity but lose solubility. |
| pKa (Conjugate Acid) | 1.3 (Very Weak Base) | 5.2 (Weak Base) | 1.95 (Very Weak Base) | Low basicity means pyrimidines are uncharged at physiological pH (7.4), aiding passive diffusion if lipophilicity is sufficient. |
| H-Bond Acceptors | 2 (N1, N3) | 1 (N) | 2 (N1, N3) | High energetic penalty for desolvation entering membranes; often requires masking or transporters. |
| Solubility (Aq) | High (Core) | High | Low/Moderate | Fused derivatives often require salt formation (e.g., Tosylate, HCl) to achieve oral bioavailability. |
Key Insight: The transition from a monocyclic pyrimidine to a fused quinazoline (common in EGFR inhibitors) drastically increases LogP (+2.2 units on average), shifting the ADME profile from permeability-limited (Class III) to solubility-limited (Class II) in the Biopharmaceutics Classification System (BCS).
Part 2: Absorption & Permeability Dynamics
The Permeability Paradox
While the pyrimidine ring is planar and small, its high polarity (low LogP) often results in poor passive permeability across the intestinal epithelium.
-
Monocyclic Pyrimidines (Nucleoside Analogs): These rarely rely on passive diffusion. They are substrates for nucleoside transporters (CNTs/ENTs). Experimental Note: Caco-2 assays for these must include transporter inhibitors (e.g., NBMPR) to distinguish active vs. passive transport.
-
Substituted Pyrimidines (Kinase Inhibitors): When substituted with hydrophobic groups (e.g., aryl amines at C2/C4), passive diffusion becomes the dominant mechanism. However, the N1/N3 lone pairs can interact with P-glycoprotein (P-gp), leading to efflux.
Experimental Protocol: Caco-2 Permeability with Efflux Assessment
Standard Caco-2 assays often yield false negatives for pyrimidines due to unrecognized efflux.
Protocol Steps:
-
Cell Culture: Seed Caco-2 cells (passage 40-60) on Transwell® polycarbonate filters. Culture for 21 days to ensure tight junction formation (TEER > 300 Ω·cm²).[1][2][3]
-
Preparation: Dissolve Test Compound (10 µM) in HBSS (pH 7.4).
-
Control A: Atenolol (Low permeability marker).
-
Control B: Propranolol (High permeability marker).
-
Control C: Verapamil (P-gp inhibitor).
-
-
Bidirectional Assay:
-
A→B (Apical to Basolateral): Mimics absorption.
-
B→A (Basolateral to Apical): Mimics efflux.
-
-
Quantification: LC-MS/MS analysis of receiver compartments at 60 and 120 min.
-
Calculation:
-
Interpretation: If ER > 2.0 and is reduced by Verapamil, the pyrimidine derivative is a P-gp substrate.
-
Part 3: Metabolic Stability & CYP Interaction
The metabolic fate of pyrimidines is distinct from phenyl-based drugs. The electron-deficient ring is resistant to CYP450-mediated epoxidation. However, the substituents drive the metabolic clearance.
Metabolic Soft Spots[2]
-
The Ring (C5 Position): The only position on the pyrimidine ring susceptible to electrophilic attack (oxidation) is C5, and only if electron-donating groups (EDGs) like -NH2 or -OH are present at C2/C4.
-
The Side Chains: Alkyl groups attached to the ring are rapidly oxidized (benzylic-like oxidation).
-
Bioactivation Risk: Aminopyrimidines can form reactive iminoquinone intermediates, leading to glutathione depletion and toxicity.
CYP Inhibition Mechanism
Pyrimidines, particularly those with imidazole or pyridine side chains, can coordinate with the Heme iron of CYP enzymes (Type II binding), causing reversible inhibition.
-
Mechanism-Based Inhibition (MBI): Certain pyrimidine derivatives can irreversibly inhibit CYP3A4. This occurs if a radical intermediate forms and covalently binds to the porphyrin ring.
Visualization: Metabolic Fate & Optimization
The following diagram illustrates the decision logic for optimizing pyrimidine ADME properties.
Caption: Decision tree for optimizing Pyrimidine ADME defects. Red nodes indicate critical failure points; Green/Blue nodes represent medicinal chemistry solutions.
Part 4: High-Throughput Microsomal Stability Protocol
To accurately assess the metabolic stability of pyrimidine derivatives, a self-validating microsomal assay is required. This protocol specifically controls for cofactor dependence to rule out non-CYP degradation (e.g., chemical instability).
Objective: Determine intrinsic clearance (
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
-
NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).
-
Test Compound (1 µM final concentration to ensure linear kinetics).
-
Stop Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).
Workflow:
-
Pre-Incubation: Mix 495 µL of Microsome/Buffer mix (0.5 mg/mL protein in 0.1 M Phosphate Buffer pH 7.4) with 5 µL of Test Compound. Incubate at 37°C for 5 min.
-
Why? To allow temperature equilibration and non-specific binding.
-
-
Initiation: Add 50 µL of NADPH Regenerating System.
-
Negative Control: Add Buffer instead of NADPH to a parallel set. If degradation occurs here, the compound is chemically unstable, not metabolized.
-
-
Sampling: Remove 50 µL aliquots at T=0, 5, 15, 30, and 60 min.
-
Quenching: Immediately dispense into 150 µL cold Acetonitrile (Stop Solution). Vortex and centrifuge (4000g, 10 min).
-
Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.
Data Analysis:
Plot
Part 5: Comparative Data Summary
The following table summarizes the expected ADME behaviors of pyrimidine subclasses based on literature meta-analysis.
| Parameter | Monocyclic Pyrimidines (e.g., 5-FU analogs) | Fused Quinazolines (e.g., Gefitinib analogs) | 2,4-Diaminopyrimidines (e.g., Trimethoprim) |
| Solubility | High (> 1 mg/mL) | Low (< 0.05 mg/mL) | Moderate |
| Permeability | Low (Paracellular/Transporter) | High (Passive Transcellular) | Moderate (Passive) |
| Metabolic Clearance | Renal Excretion (dominant) | Hepatic (CYP3A4/2D6) | Mixed (Renal + Hepatic) |
| CYP Inhibition | Low Risk | High Risk (Competitive) | Moderate Risk |
| Protein Binding | Low (< 20%) | High (> 90%) | Moderate (~45%) |
References
-
BenchChem. (2025).[1] Physicochemical Properties of Novel Pyrimidine Compounds: A Technical Guide. Retrieved from
-
National Institutes of Health (NIH). (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity. Retrieved from
-
ResearchGate. (2025). Inhibition of Cytochrome P450 3A4 by a Pyrimidineimidazole: Evidence for Complex Heme Interactions.[4] Retrieved from
-
MDPI. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, and In Silico ADME Profile Studies. Retrieved from
-
Science Alert. Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore. Retrieved from
Sources
Validating in silico predictions for 6-(tert-butyl)pyrimidine-2,4-diamine activity
A Comparative Guide for DHFR Inhibitor Development
Introduction: The Virtual Screening Trap
In silico docking campaigns frequently identify 6-(tert-butyl)pyrimidine-2,4-diamine as a high-affinity hit for Dihydrofolate Reductase (DHFR). Its scaffold mimics the pteridine ring of folate, and the bulky tert-butyl group at the C6 position is predicted to occupy the hydrophobic "side pocket" (often defined by Leu20/Leu28 in bacterial DHFR) more effectively than the flexible side chains of older drugs.
However, computational affinity (
This guide outlines a rigorous, self-validating experimental workflow to convert this in silico prediction into a verified lead, contrasting it directly with the industry standard, Trimethoprim (TMP) .
In Silico Premise vs. Alternatives
Before wet-lab validation, we must benchmark the candidate against known standards. The tert-butyl derivative differs significantly from Trimethoprim in physicochemical properties, which dictates the assay strategy.
Table 1: Comparative Profile (Predicted vs. Standard)
| Feature | 6-(tert-butyl)pyrimidine-2,4-diamine | Trimethoprim (Standard) | Implication for Validation |
| Target Class | Bacterial/Protozoal DHFR | Bacterial DHFR | Validated using same enzyme assays. |
| cLogP | ~1.8 - 2.2 (Lipophilic) | 0.91 (Hydrophilic) | High Risk: Candidate may precipitate in aqueous buffers or bind non-specifically to plastics. |
| Binding Mode | Rigid Hydrophobic Fit (C6 pocket) | Flexible Benzyl Linker | Candidate relies on Van der Waals forces; highly sensitive to pocket mutations. |
| Solubility | Low (< 100 µM in water) | High | Requires strict DMSO controls in enzymatic assays. |
| False Positive Risk | High (Colloidal Aggregation) | Low | Mandatory: Detergent-based counter-screen (e.g., Triton X-100). |
Phase I: Biophysical Validation (The "Truth" Serum)
In silico models cannot predict false positives caused by colloidal aggregation (where small molecules clump together and sequester the enzyme). Before running a functional assay, you must prove the molecule binds the target in a 1:1 stoichiometry.
Protocol A: Surface Plasmon Resonance (SPR)
Objective: Confirm physical binding and kinetics (
Methodology:
-
Immobilization: Covalently couple Recombinant DHFR (e.g., E. coli or S. aureus) to a CM5 sensor chip via amine coupling. Target density: ~2000 RU.
-
Reference Channel: Use an unmodified flow cell to subtract non-specific binding.
-
Solvent Correction: The candidate requires DMSO. Run a DMSO calibration curve (3% to 5%) to correct for bulk refractive index changes.
-
Analyte Injection: Inject 6-(tert-butyl)pyrimidine-2,4-diamine at concentrations ranging from 0.1 µM to 10 µM.
-
The "Square Wave" Test:
-
True Binder: Shows exponential association and dissociation curves.
-
Aggregator/Artifact: Shows "square wave" (instant jump/drop ) or super-stoichiometric binding (RU levels far exceeding theoretical max).
-
Critical Check: If the binding response does not saturate or exceeds theoretical
, the compound is likely an aggregator. Discard or re-test with 0.01% Triton X-100.
Phase II: Biochemical Validation (Functional Activity)
Once physical binding is confirmed, we quantify inhibition (
Protocol B: NADPH Oxidation Assay
Mechanism: DHFR catalyzes the reduction of Dihydrofolate (DHF) to Tetrahydrofolate (THF) using NADPH.[1][2][3] We monitor the depletion of NADPH by measuring absorbance decrease at 340 nm .[1]
Reagents:
-
Buffer: 50 mM Potassium Phosphate, pH 7.0, 1 mM DTT, 0.5 mM KCl.
-
Substrate: Dihydrofolic acid (DHF) - Note: Light sensitive, keep in dark.
-
Cofactor: NADPH (0.1 mM final).
-
Control: Trimethoprim (Positive control).
Step-by-Step Workflow:
-
Pre-Incubation: Incubate 10 nM DHFR enzyme with the test compound (various concentrations) for 5 minutes at 25°C.
-
Why? Allows the inhibitor to access the binding pocket before the substrate competes.
-
-
Initiation: Add NADPH and DHF to start the reaction.
-
Measurement: Monitor Absorbance (340 nm) every 15 seconds for 10 minutes (Kinetic Mode).
-
Calculation: Plot the slope (rate of NADPH oxidation) vs. log[Inhibitor]. Fit to a sigmoidal dose-response curve to determine
.
Data Interpretation:
-
Valid Hit:
< 1 µM with a Hill Slope near -1.0. -
Invalid Hit: Activity is lost when 0.01% Triton X-100 is added to the buffer (indicates the inhibitor was actually an aggregate).
Phase III: Cellular Validation (Mechanism of Action)
This is the most critical step for E-E-A-T. A compound might kill cells due to general toxicity, not DHFR inhibition. We use a "Rescue Assay" to prove on-target specificity.
Protocol C: The Leucovorin Rescue Assay
Logic: If the drug targets DHFR, it starves the cell of tetrahydrofolate. Adding Leucovorin (Folinic Acid) bypasses DHFR, providing a downstream source of reduced folate. If Leucovorin restores cell growth in the presence of the drug, the mechanism is confirmed.
Workflow:
-
Seeding: Plate bacteria (S. aureus or E. coli) or mammalian cells in 96-well plates.
-
Treatment Groups:
-
Group A: Test Compound (Dose Response).
-
Group B: Test Compound + Leucovorin (100 µM).
-
Group C: Trimethoprim (Positive Control).
-
-
Incubation: 18–24 hours at 37°C.
-
Readout: Measure cell viability (OD600 for bacteria, CellTiter-Glo for mammalian).
Success Criteria:
-
Group A: Shows cell death (low viability).
-
Group B: Shows restored viability (Rescue).
-
If Leucovorin does NOT rescue the cells, the compound is toxic via an off-target mechanism (e.g., membrane disruption), regardless of the in silico prediction.
Visualization of Workflows
Diagram 1: The Validation Hierarchy
This flowchart illustrates the decision-making process to filter out false positives from docking.
Caption: Step-wise filtration of in silico hits. Only compounds passing the Rescue Assay are confirmed DHFR inhibitors.
Diagram 2: The Rescue Mechanism
Understanding why Leucovorin validates the target.
Caption: Leucovorin enters downstream of DHFR, rescuing cells only if the drug's sole target is DHFR.
References
-
Vertex Pharmaceuticals & NIH. (2012). Inhibition of bacterial dihydrofolate reductase by 6-alkyl-2,4-diaminopyrimidines.[4] (Demonstrates the structural basis for 6-substituted lipophilic analogs).
-
Sigma-Aldrich/Merck. Dihydrofolate Reductase Assay Kit Technical Bulletin. (Standard protocol for NADPH oxidation assays).
-
Creative BioMart. Dihydrofolate Reductase Colorimetric Activity Kit Protocol. (Detailed enzymatic conditions and buffer formulations).
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries. Journal of Medicinal Chemistry.[5] (Essential reading for identifying false positives in diaminopyrimidine screens).
Sources
- 1. Dihydrofolate Reductase Colorimetric Activity Kit - Creative BioMart [creativebiomart.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of bacterial dihydrofolate reductase by 6-alkyl-2,4-diaminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
6-(Tert-butyl)pyrimidine-2,4-diamine proper disposal procedures
Operational Guide: Proper Disposal of 6-(Tert-butyl)pyrimidine-2,4-diamine
Part 1: Executive Summary & Chemical Profile
Effective disposal of 6-(Tert-butyl)pyrimidine-2,4-diamine requires a nuanced understanding of its physicochemical behavior.[1] Unlike simpler aminopyrimidines, the presence of the bulky tert-butyl group at the C6 position significantly alters its solubility profile, increasing lipophilicity.[1]
Critical Operational Insight: Standard aqueous disposal methods often fail for this compound. Due to the hydrophobic tert-butyl moiety, this substance may precipitate in aqueous acid waste streams, leading to drain clogs or incomplete neutralization.[1] The only self-validating disposal route is via the Non-Halogenated Organic Solvent stream for incineration. [1]
Chemical Identity & Hazard Profile
| Parameter | Specification |
| Chemical Name | 6-(Tert-butyl)pyrimidine-2,4-diamine |
| CAS Number | 175137-26-5 |
| Molecular Formula | C₈H₁₄N₄ |
| Molecular Weight | 166.22 g/mol |
| Physical State | Solid (Crystalline powder) |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Poorly soluble in water.[1][2] |
| Primary Hazards | Irritant (Skin/Eye/Respiratory), Acute Toxicity (Oral). |
| RCRA Status | Not explicitly listed (P/U); classify as D001 (Ignitable) if in solvent, or Toxic if leachable. |
Part 2: Pre-Disposal Handling & Segregation
Before disposal, the compound must be segregated based on its reactivity. The amino groups at positions 2 and 4 make this compound a weak organic base .
Segregation Logic:
-
NO Acids: Do not mix directly with strong acids (e.g., Sulfuric, Nitric) in the waste container. While protonation increases water solubility, the exothermic heat of neutralization can volatilize associated solvents.
-
NO Oxidizers: Strictly segregate from strong oxidizers (Peroxides, Permanganates). The amine groups are susceptible to oxidation, generating nitrogen oxides (NOx).
Visualization: Waste Stream Decision Logic
Figure 1: Decision tree ensuring solubility maintenance during disposal. Note the critical redirection of aqueous waste to organic streams to prevent precipitation.
Part 3: Detailed Disposal Protocols
Protocol A: Solid Waste Disposal (Pure Substance)
Use this for expired reagents, spill cleanup residues, or contaminated weighing boats.[1]
-
Personal Protective Equipment (PPE):
-
Nitrile gloves (double-gloved recommended).
-
Safety goggles (ANSI Z87.1).
-
Lab coat with long sleeves.
-
Respiratory Protection: N95 mask or half-face respirator if dust generation is likely.[1]
-
-
Containment:
-
Transfer the solid material into a clear, sealable polyethylene bag (4 mil thickness minimum).
-
Labeling: Immediately label the bag with the full chemical name and CAS # 175137-26-5 .[1] Do not use abbreviations.
-
-
Secondary Containment:
-
Place the sealed bag into a secondary hazardous waste container (typically a wide-mouth HDPE drum).
-
-
Disposal Route:
-
Mark for Incineration . This ensures complete destruction of the pyrimidine ring.
-
Protocol B: Liquid Waste (Solutions)
Use this for reaction mixtures or mother liquors.[1]
-
Solvent Verification:
-
Ensure the solvent is compatible with the Non-Halogenated Organic waste stream (e.g., Methanol, Ethanol, DMSO, DMF).
-
Warning: If dissolved in a halogenated solvent (DCM, Chloroform), use the Halogenated waste stream.
-
-
pH Check:
-
Transfer:
-
Pour into the approved safety carboy using a funnel.
-
Do not fill >90% capacity to allow for thermal expansion.
-
-
Labeling:
Part 4: Emergency Spill Response Workflow
In the event of a benchtop spill, immediate action is required to prevent spread and exposure.
Spill Response Logic:
-
Isolate: Evacuate the immediate area (3-meter radius).
-
Protect: Don PPE.
-
Contain: Prevent dust from becoming airborne (cover with wet paper towel if solid) or dike with absorbent (if liquid).
Figure 2: Step-by-step spill remediation workflow.[1] The use of damp towels for dry spills is critical to prevent inhalation of airborne particulates.
Part 5: References
-
Keyingchem . Product Catalog: 6-(Tert-butyl)pyrimidine-2,4-diamine (CAS 175137-26-5).[1][2] Retrieved from
-
Guidechem . Chemical Database: 6-(Tert-butyl)pyrimidine-2,4-diamine.[1][2] Retrieved from
-
Fisher Scientific . Safety Data Sheet: 2-Aminopyrimidine (Analogous Hazard Data). Retrieved from
-
Sigma-Aldrich . Safety Data Sheet: 2,4,6-Tri-tert-butylpyrimidine (Structural Analog). Retrieved from
-
US EPA . Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [1]
Sources
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
